molecular formula C8H6BrN B1282943 3-Bromo-4-methylbenzonitrile CAS No. 42872-74-2

3-Bromo-4-methylbenzonitrile

Cat. No.: B1282943
CAS No.: 42872-74-2
M. Wt: 196.04 g/mol
InChI Key: VXUMRYMTYKDWMO-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMRYMTYKDWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554101
Record name 3-Bromo-4-methylbenzonitrile
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-74-2
Record name 3-Bromo-4-methylbenzonitrile
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Record name 3-Bromo-4-methylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety information, a representative synthetic protocol, and its applications in organic synthesis.

Core Compound Information

CAS Number: 42872-74-2[1]

Synonyms: 2-Bromo-4-cyanotoluene, Benzonitrile, 3-bromo-4-methyl-

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 41-45 °C[3]
Boiling Point 259.0 ± 20.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Solubility Insoluble in water
Flash Point >110 °C (>230 °F) - closed cup[3]
InChI Key VXUMRYMTYKDWMO-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)C#N)Br[1]

Synthesis of this compound

This compound is a crucial building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[5] Its synthesis can be achieved through various methods, with the electrophilic bromination of 4-methylbenzonitrile being a common and effective approach.

Representative Experimental Protocol: Electrophilic Aromatic Bromination

This protocol describes a plausible method for the synthesis of this compound based on established electrophilic aromatic substitution reactions.

Materials:

  • 4-Methylbenzonitrile (p-tolunitrile)

  • N-Bromosuccinimide (NBS) or molecular bromine (Br₂)

  • A suitable solvent (e.g., acetonitrile, dichloromethane, or a protic acid like sulfuric acid)

  • Iron(III) bromide (FeBr₃) or another Lewis acid catalyst (if using Br₂)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 4-methylbenzonitrile in the chosen solvent.

  • Bromination:

    • Using NBS: Add N-Bromosuccinimide to the solution. The reaction may be initiated by the addition of a protic acid.

    • Using Br₂: Cool the solution in an ice bath. Slowly add a solution of molecular bromine in the same solvent. The presence of a Lewis acid catalyst like FeBr₃ is typically required.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate or sodium thiosulfate (if Br₂ was used) to neutralize any remaining acid or bromine.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers sequentially with deionized water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via electrophilic bromination.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4-Methylbenzonitrile reaction_step Electrophilic Bromination start_material->reaction_step brominating_agent Brominating Agent (e.g., NBS or Br2) brominating_agent->reaction_step solvent Solvent solvent->reaction_step quenching Quenching reaction_step->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Applications in Synthesis

This compound is a versatile intermediate due to the presence of three reactive sites: the bromine atom, the cyano group, and the methyl group. The bromine atom is particularly useful for introducing the substituted phenyl ring into larger molecules via cross-coupling reactions, such as the Suzuki and Heck reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic pathways.

Its utility is prominent in the following areas:

  • Pharmaceuticals: It serves as a foundational building block in the synthesis of various active pharmaceutical ingredients.[5] The bromo and cyano functionalities are often key to the biological activity of the target drug molecules.

  • Agrochemicals: This compound is used in the development of modern crop protection agents, including herbicides and insecticides.[5]

The following diagram illustrates the role of this compound as a versatile synthetic intermediate.

G Synthetic Utility of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_reactions Key Reactions intermediate This compound suzuki Suzuki Coupling intermediate->suzuki heck Heck Coupling intermediate->heck cyano_hydrolysis Cyano Group Hydrolysis intermediate->cyano_hydrolysis cyano_reduction Cyano Group Reduction intermediate->cyano_reduction api Active Pharmaceutical Ingredients (APIs) agro Herbicides, Insecticides suzuki->api suzuki->agro heck->api heck->agro cyano_hydrolysis->api cyano_hydrolysis->agro cyano_reduction->api cyano_reduction->agro

Caption: Role as a versatile synthetic intermediate.

Safety Information

This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

References

An In-depth Technical Guide to 3-Bromo-4-methylbenzonitrile: Physical Properties and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and safety data for 3-Bromo-4-methylbenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.[1][2] The information is presented to assist researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound.

Core Chemical Information

This compound, with the CAS number 42872-74-2, is a substituted benzonitrile compound.[3][4][5] Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitrile group. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Synonyms: 2-Bromo-4-cyanotoluene, 4-Methyl-3-bromobenzonitrile, 3-Bromo-p-tolunitrile.[1][3][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Formula C₈H₆BrN[1][3][4][6]
Molecular Weight 196.04 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 39-45 °C[1][4][5]
Boiling Point (Predicted) 259.1 ± 20.0 °C[4]
Density (Predicted) 1.51 ± 0.1 g/cm³[4]
Flash Point >110 °C (>230 °F) - closed cup[1][4]
Water Solubility Insoluble[1][4]
InChI Key VXUMRYMTYKDWMO-UHFFFAOYSA-N[1][3][4]
SMILES CC1=C(C=C(C=C1)C#N)Br[1][3]

Experimental Protocols

While the cited sources provide the physical property data, they do not detail the specific experimental methodologies used for their determination. The following are general descriptions of standard laboratory protocols for measuring such properties:

  • Melting Point: The melting point range is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

  • Boiling Point: As the provided boiling point is a predicted value, an experimental determination would likely involve distillation under controlled pressure. The temperature at which the liquid boils and its vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

  • Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus. The closed-cup method, as indicated for this compound, involves heating the substance in a sealed container and introducing an ignition source at regular temperature intervals. The lowest temperature at which the vapors ignite is the flash point.

  • Solubility: A simple qualitative test for water solubility involves adding a small amount of the solute to the solvent in a test tube and observing if it dissolves upon agitation at room temperature.

Safety and Handling

This compound is classified as harmful and requires careful handling to minimize exposure.[3][4]

Hazard Identification

The compound is associated with the following GHS hazard classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3][7]

  • Eye Irritation (Category 2): Causes serious eye irritation.[3][7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[7]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[4]

Signal Word: Warning[4][5]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: A NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used if ventilation is inadequate or if dusts are generated.[7]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a cool, dry, and well-ventilated place.[4][7] Keep the container tightly closed and sealed in a dry environment.[4][7] Store away from incompatible materials such as oxidizing agents.[1]

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the various identifiers for this compound.

This compound This compound CAS: 42872-74-2 CAS: 42872-74-2 This compound->CAS: 42872-74-2 is identified by Molecular Formula: C8H6BrN Molecular Formula: C8H6BrN This compound->Molecular Formula: C8H6BrN is described by InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N This compound->InChIKey: VXUMRYMTYKDWMO-UHFFFAOYSA-N is uniquely identified by Synonym: 2-Bromo-4-cyanotoluene Synonym: 2-Bromo-4-cyanotoluene This compound->Synonym: 2-Bromo-4-cyanotoluene is also known as

Caption: Chemical Identifiers for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-4-methylbenzonitrile. Due to the limited availability of experimentally derived spectral data in publicly accessible databases, this guide combines predicted NMR data with established experimental protocols for analogous compounds. This approach offers a robust framework for the characterization and identification of this important chemical intermediate.

Structure and Predicted NMR Spectral Data

This compound possesses a distinct substitution pattern on the benzene ring, which gives rise to a unique NMR fingerprint. The chemical structure and numbering convention used for the assignment of NMR signals are depicted below.

Chemical Structure:

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to show signals for the aromatic protons and the methyl group protons. The anticipated chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on established substituent effects on the chemical shifts of aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2~ 7.8Doublet (d)1H~ 2.0 (meta coupling)
H-5~ 7.4Doublet (d)1H~ 8.0 (ortho coupling)
H-6~ 7.6Doublet of Doublets (dd)1H~ 8.0 (ortho), ~ 2.0 (meta)
-CH₃~ 2.5Singlet (s)3HN/A
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the nitrile carbon. The predicted chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1~ 110-115
C2~ 135-140
C3~ 125-130
C4~ 140-145
C5~ 130-135
C6~ 130-135
-CH₃~ 20-25
-C≡N~ 115-120

Experimental Protocols for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzonitrile derivatives is crucial for accurate structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be used depending on the sample's solubility.

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: Approximately 16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A standard proton-decoupled pulse sequence.

  • Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to confirm the structure of this compound follows a logical progression.

NMR_Analysis_Workflow A Acquire 1H and 13C NMR Spectra B Process Spectra: - Fourier Transform - Phasing - Baseline Correction A->B C Reference Spectra to TMS (0 ppm) B->C D Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity (Splitting Patterns) - Coupling Constants (J-values) C->D E Analyze 13C Spectrum: - Number of Signals - Chemical Shifts C->E F Assign Signals to Specific Atoms D->F E->F G Correlate 1H and 13C Data (e.g., using 2D NMR like HSQC/HMBC if necessary) F->G H Confirm Structure of This compound G->H

Interpreting the IR spectrum of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to interpreting the Infrared (IR) spectrum of 3-Bromo-4-methylbenzonitrile, designed for researchers, scientists, and professionals in drug development. This document provides a detailed analysis of the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical visualization of the structure-spectrum correlation.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is generated. This guide focuses on the interpretation of the IR spectrum for this compound, a substituted aromatic compound. The analysis involves correlating specific absorption bands with the vibrational modes of its constituent functional groups: an aromatic ring, a nitrile group (-C≡N), a methyl group (-CH₃), and a carbon-bromine bond (C-Br).

Molecular Structure and Functional Groups

This compound possesses a well-defined structure comprising several key functional groups, each with characteristic IR absorptions:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Nitrile Group: A -C≡N group attached to the aromatic ring.

  • Methyl Group: A -CH₃ group attached to the aromatic ring.

  • Bromo Group: A -Br atom attached to the aromatic ring.

Understanding the expected vibrational frequencies for these groups is the first step in spectral interpretation.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected and, where available, observed IR absorption frequencies for this compound. The ranges are based on established spectroscopic data for similar functional groups.

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Aromatic RingC-H Stretch3100 - 3000[1][2]Weak to MediumAppears at a higher frequency than alkane C-H stretches.[1]
C=C Stretch (In-ring)1600 - 1585 & 1500 - 1400[1][3][2]Medium to StrongCharacteristic sharp peaks for aromatic compounds.
C-H Out-of-Plane Bend900 - 675[1][3][2]StrongThe pattern is indicative of the ring substitution. For 1,2,4-trisubstitution, peaks are expected around 870-900 cm⁻¹ and 780-830 cm⁻¹.[2]
Overtones/Combination Bands2000 - 1665[1][3][2]WeakWeak, but characteristic patterns can also indicate substitution.
NitrileC≡N Stretch2240 - 2220[4]Strong, SharpConjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[4][5][6]
Methyl GroupC-H Asymmetric/Symmetric Stretch3000 - 2850[3][7]Medium to StrongAppears at a lower frequency than aromatic C-H stretches.
C-H Bend (Scissoring/Rock)1470 - 1450 & 1370 - 1350[3][7]MediumCharacteristic bending vibrations for alkyl groups.
Carbon-HalogenC-Br Stretch690 - 515[8][9]Medium to StrongLocated in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes a standard method for obtaining the IR spectrum of a solid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique is widely used due to its simplicity and minimal sample preparation.

4.1. Instrumentation and Materials

  • FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[10]

  • ATR Accessory with a crystal (e.g., Diamond or Germanium)

  • Sample of this compound (solid, powder form)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

4.2. Procedure

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Using the spectrometer software, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press arm.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. Only enough sample to completely cover the crystal surface is needed.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Most ATR accessories have a slip-clutch mechanism to apply optimal pressure.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the spectrometer software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Processing and Cleaning:

    • The resulting spectrum may be processed using the software for functions like baseline correction or ATR correction if necessary.

    • Once the measurement is complete, raise the press arm, and carefully remove the sample powder from the crystal using a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a wipe moistened with isopropanol to prepare for the next sample.

Visualization of Structure-Spectrum Relationships

The following diagram illustrates the logical connection between the distinct functional groups of this compound and their corresponding characteristic regions in the infrared spectrum.

IR_Spectrum_Interpretation cluster_molecule This compound cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol C₈H₆BrN A Aromatic Ring R1 3100-3000 (Ar C-H Stretch) A->R1 R2 1600-1400 (Ar C=C Stretch) A->R2 R3 900-675 (Ar C-H Bend) A->R3 B Nitrile (-C≡N) R4 2240-2220 (C≡N Stretch) B->R4 C Methyl (-CH₃) R5 3000-2850 (Alkyl C-H Stretch) C->R5 R6 1470-1350 (Alkyl C-H Bend) C->R6 D Bromo (-Br) R7 690-515 (C-Br Stretch) D->R7

Caption: Logical flow from functional groups in this compound to their IR regions.

Conclusion

The IR spectrum of this compound is rich with information that directly correlates to its molecular structure. The most prominent and easily identifiable peaks are the sharp, strong C≡N stretch of the nitrile group around 2220-2240 cm⁻¹ and the multiple bands in the 3100-2850 cm⁻¹ region corresponding to aromatic and alkyl C-H stretches.[4][7] Additionally, characteristic aromatic C=C stretching peaks and strong out-of-plane bending vibrations confirm the presence and substitution pattern of the benzene ring.[1][2] The C-Br stretch, while expected, falls within the complex fingerprint region and may be harder to assign definitively without comparative analysis.[8][9] This comprehensive approach allows for a confident identification and structural confirmation of the molecule.

References

Mass Spectrometry Fragmentation of 3-Bromo-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-methylbenzonitrile. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide leverages fragmentation data from structurally analogous compounds—namely bromotoluene isomers—to construct a plausible and chemically reasoned fragmentation pathway. This approach, rooted in established mass spectrometry principles, offers valuable insights for the identification and structural elucidation of this and similar molecules in complex matrices.

Predicted Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the loss of the bromine atom, the methyl group, and the nitrile functional group, as well as subsequent rearrangements. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+2 isotope peaks for all bromine-containing fragments.

Table 1: Predicted Major Fragment Ions for this compound
m/z (for 79Br) m/z (for 81Br) Proposed Fragment Identity Proposed Fragmentation Pathway Anticipated Relative Intensity
195197[C8H6BrN]+•Molecular Ion (M+•)High
116-[C8H6N]+M+• - Br•High
115-[C8H5N]+•[M - Br]+ - H•Moderate
90-[C7H4]+•[M - Br]+ - HCNModerate
180182[C7H3BrN]+•M+• - CH3• followed by rearrangementModerate to Low
89-[C7H3]+[M - Br - HCN]+• - H•Low

Note: The m/z values and relative intensities are theoretical predictions based on the fragmentation patterns of related compounds and general principles of mass spectrometry.

Table 2: Comparative Fragmentation Data of Bromotoluene Isomers

To substantiate the predicted fragmentation of this compound, the observed major fragments of 2-bromotoluene, 3-bromotoluene, and 4-bromotoluene are presented below. The consistent loss of the bromine atom and the formation of the tropylium ion (or related structures) at m/z 91 are key features that inform the predictions for the target molecule.

Compound Molecular Ion (m/z) [M-Br]+ (m/z) Other Major Fragments (m/z)
2-Bromotoluene170/1729165
3-Bromotoluene170/1729165
4-Bromotoluene170/1729165

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M+•). The primary fragmentation pathways are expected to involve the cleavage of the C-Br bond and the C-C bond of the methyl group, driven by the stability of the resulting fragments.

Fragmentation_Pathway M [C8H6BrN]+• m/z 195/197 (Molecular Ion) F1 [C8H6N]+ m/z 116 M->F1 - Br• F2 [C7H3BrN]+• m/z 180/182 M->F2 - CH3• F3 [C8H5N]+• m/z 115 F1->F3 - H• F4 [C7H4]+• m/z 90 F1->F4 - HCN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of solid this compound.

  • Solubilization: Dissolve the sample in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-15 °C/min to 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

Data Acquisition and Analysis

Data will be acquired and processed using the instrument's control and data analysis software. Identification of this compound will be based on its retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern and, if available, library spectra of related compounds.

Signaling Pathways and Logical Relationships in Drug Development

While this compound is primarily a chemical intermediate, its structural motifs (benzonitrile, halogenated aromatic) are found in various pharmacologically active molecules. The logical workflow for assessing the potential relevance of such a compound in early-stage drug development is outlined below.

Drug_Development_Workflow cluster_0 Initial Screening cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Compound Synthesis/ Acquisition B Structural Characterization (MS, NMR, etc.) A->B C In Silico Screening (ADMET, Docking) B->C D Primary Target-Based Assays C->D E Cell-Based Phenotypic Assays C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Metabolic Stability & Toxicity Profiling F->G H Preclinical Candidate Selection G->H

Caption: Logical workflow for early-stage drug development involving a novel compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The presented theoretical data and experimental protocols are intended to aid researchers in the identification and further investigation of this and structurally related compounds.

Technical Guide: Solubility of 3-Bromo-4-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility profile in different organic solvents is a critical parameter for reaction optimization, purification processes such as crystallization, and formulation development. A thorough understanding of its solubility behavior allows for the selection of appropriate solvent systems, which can significantly impact yield, purity, and the overall efficiency of chemical processes.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data across a wide range of organic solvents is not extensively available in published literature, this document outlines a detailed experimental protocol for determining its solubility. Furthermore, a structured framework for data presentation and visualization of the experimental workflow is provided to assist researchers in generating and organizing this critical data.

Solubility Data

As of the date of this guide, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a diverse set of organic solvents. Commercial and chemical database entries often provide qualitative assessments, such as its insolubility in water.[1][2][3] To address this data gap, this guide presents a standardized experimental protocol for researchers to determine these values. The following table is provided as a template for the systematic recording of experimentally determined solubility data.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Determination
e.g., Methanol25Gravimetric
e.g., Ethanol25Gravimetric
e.g., Isopropanol25Gravimetric
e.g., Ethyl Acetate25Gravimetric
e.g., Toluene25Gravimetric
e.g., Heptane25Gravimetric
e.g., Acetone25Gravimetric
e.g., Dichloromethane25Gravimetric

Experimental Protocol for Solubility Determination

The following section details a robust and widely applicable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[4][5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check if the concentration remains constant to confirm equilibrium has been reached.[4]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is crucial to filter the solution using a syringe filter that is chemically resistant to the solvent.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

    • Record the combined mass of the container and the solution.

    • Carefully evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, or more rapidly in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained, indicating all the solvent has been removed.[6]

Data Calculation
  • Mass of the dissolved solute: (Mass of container + dry solute) - (Mass of empty container)

  • Mass of the solvent: (Mass of container + solution) - (Mass of container + dry solute)

  • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

  • Solubility ( g/100 mL): This can be calculated if the volume of the aliquot was precisely measured. (Mass of dissolved solute / Volume of aliquot in mL) x 100

  • Solubility (mol/L): (Mass of dissolved solute / Molecular weight of this compound) / (Volume of aliquot in L)

    • The molecular weight of this compound is 196.05 g/mol .

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G prep Preparation of Saturated Solution equil Equilibration in Thermostatic Shaker prep->equil Add excess solute to solvent settle Settling of Undissolved Solid equil->settle Achieve equilibrium withdraw Withdrawal and Filtration of Supernatant settle->withdraw Clear supernatant weigh1 Weighing of Aliquot in Pre-weighed Container withdraw->weigh1 evap Solvent Evaporation weigh1->evap weigh2 Weighing of Dry Solute and Container evap->weigh2 Constant mass achieved calc Calculation of Solubility weigh2->calc report Data Reporting calc->report

Caption: Experimental workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Theoretical Reactivity of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-methylbenzonitrile is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, arising from the presence of a bromo, a methyl, and a nitrile group on the benzene ring, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the theoretical reactivity of this compound, focusing on its utility in key synthetic reactions. This document details experimental protocols for its synthesis and subsequent functionalization through palladium-catalyzed cross-coupling reactions, transformations of the nitrile moiety, and aromatic substitution reactions. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using the DOT language.

Introduction

This compound, with the CAS number 42872-74-2, is a crystalline solid with a molecular weight of 196.04 g/mol .[2] Its structure combines a reactive aryl bromide, a modifiable nitrile group, and a methyl group that influences the electronic and steric environment of the aromatic ring. This combination of functional groups makes it a valuable intermediate for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrile group can be transformed into amines, carboxylic acids, or ketones, providing further avenues for molecular diversification.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the electrophilic bromination of 4-methylbenzonitrile.

Experimental Protocol: Bromination of 4-methylbenzonitrile

Materials:

  • 4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Saturated saline solution

Procedure:

  • In a reaction vessel, dissolve 4-methylbenzonitrile in a 1:1 (v/v) mixture of sulfuric acid and water at 10 °C.

  • Slowly add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture under light-avoiding conditions for 48 hours.

  • Upon completion, filter the mixture and collect the filter cake.

  • Dissolve the filter cake in ethyl acetate.

  • Wash the organic layer sequentially with water and saturated saline solution.

  • Neutralize the organic layer with a NaOH solution to a pH of 7.

  • Wash the organic layer again with a saturated saline solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to yield this compound.

Synthesis Workflow

G Synthesis Workflow for this compound start Start: 4-methylbenzonitrile dissolve Dissolve in H2SO4/H2O (1:1) at 10°C start->dissolve add_nbs Slowly add N-Bromosuccinimide (NBS) dissolve->add_nbs react Stir for 48h (light-avoiding) add_nbs->react filter Filter and collect solid react->filter dissolve_ea Dissolve in Ethyl Acetate filter->dissolve_ea wash Wash with H2O and brine dissolve_ea->wash neutralize Neutralize with NaOH (pH 7) wash->neutralize wash2 Wash with brine neutralize->wash2 dry Dry over Na2SO4 wash2->dry concentrate Concentrate under reduced pressure dry->concentrate end End: this compound concentrate->end

Synthesis of this compound.

Reactivity of the Aryl Bromide

The bromine atom on the aromatic ring is a versatile functional group, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of biaryl scaffolds and the introduction of diverse substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting the aryl bromide with an organoboron species.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a C(sp²)-N bond by coupling the aryl bromide with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., KOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add this compound to the tube.

  • Seal the tube, evacuate, and backfill with inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress (TLC, LC-MS, or GC-MS).

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, Toluene)

Procedure:

  • Dissolve this compound and the terminal alkyne in the solvent in a reaction vessel.

  • Add the palladium catalyst and copper(I) cocatalyst.

  • Add the amine base.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Combine this compound, the alkene, the palladium catalyst, and the base in a suitable solvent in a reaction vessel.

  • Degas the mixture and then heat under an inert atmosphere (e.g., 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography or recrystallization.

Quantitative Data for Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/H₂O10012~85-95
Buchwald-HartwigAnilinePd₂(dba)₃ (1)XantPhos (2)KOtBu (1.5)Toluene10018~80-90
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃N (3)THF5012~70-85
HeckStyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O804~75-90

Note: Yields are approximate and can vary based on specific reaction conditions and substrate scope.

General Workflow for Palladium-Catalyzed Cross-Coupling```dot

G start Start: this compound setup Reaction Setup: - Add Aryl Bromide, Coupling Partner,  Catalyst, Ligand, and Base - Add Anhydrous Solvent start->setup inert Create Inert Atmosphere (Evacuate and backfill with N2/Ar) setup->inert reaction Heat and Stir (Monitor by TLC/LC-MS) inert->reaction workup Work-up: - Quench Reaction - Extract with Organic Solvent - Wash with H2O and Brine reaction->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify end End: Coupled Product purify->end

Inhibition of the JAK/STAT signaling pathway.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for sequential and diverse modifications of the aromatic core. The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions provides a powerful tool for constructing complex molecular architectures. Simultaneously, the nitrile group offers a gateway to other essential functional groups. This guide has provided a detailed overview of its theoretical reactivity, supported by experimental protocols and quantitative data, underscoring its importance for professionals in chemical research and drug development. The strategic application of the reactions outlined herein will continue to facilitate the discovery and synthesis of novel and impactful molecules.

References

An In-depth Technical Guide to the Key Reactive Sites on 3-Bromo-4-methylbenzonitrile for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzonitrile, with a molecular formula of C₈H₆BrN and CAS number 42872-74-2, is a versatile synthetic intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and a nitrile group, presents multiple reactive sites. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a detailed analysis of the key reactive sites of this compound, supported by experimental protocols and quantitative data to aid in synthetic planning and execution.

Overview of Key Reactive Sites

The synthetic utility of this compound stems from the distinct reactivity of its four primary functional regions: the C-Br bond, the aromatic ring, the benzylic methyl group, and the nitrile group. Each site can be targeted under specific reaction conditions to achieve desired molecular modifications.

Figure 1. Primary reactive sites on the this compound scaffold.

Reactions at the Carbon-Bromine Bond

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

a) Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.[3][4] It is widely used to synthesize biphenyls and styrenes.[3] The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product.[5]

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6] This method is invaluable for synthesizing aryl alkynes, which are precursors to many complex molecules.[6][7]

  • Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[1][8] It has largely replaced harsher classical methods for synthesizing aryl amines.[1]

b) Formation of Organometallic Reagents

The aryl bromide can be converted into highly nucleophilic organometallic reagents.

  • Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent (R-MgBr).[9][10] This reagent is a potent nucleophile and a strong base, readily reacting with various electrophiles such as aldehydes, ketones, and nitriles.[9][11] Extreme care must be taken to exclude water and air, which rapidly destroy the reagent.[10]

  • Organolithium Reagent Formation: Metal-halogen exchange, typically with an alkyllithium reagent like n-butyllithium at low temperatures, can generate the aryllithium species. This provides another powerful nucleophile for synthetic transformations.

C_Br_Reactions Synthetic Pathways via the C-Br Bond cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat., base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat., base) start->sonogashira grignard_attack Grignard Reaction (1. Mg, ether 2. Electrophile, e.g., CO2) start->grignard_attack buchwald Buchwald-Hartwig (R2NH, Pd cat., base) start->buchwald product_cc Aryl-Aryl, Aryl-Alkyne, or Carboxylic Acid Products suzuki->product_cc sonogashira->product_cc grignard_attack->product_cc product_cn Aryl Amine Products buchwald->product_cn

Figure 2. Key C-C and C-N bond-forming reactions at the C-Br position.

Reactions at the Benzylic Methyl Group

The methyl group attached to the aromatic ring has activated C-H bonds at the benzylic position, making it a site for radical reactions and oxidation.

a) Radical Bromination

The benzylic protons can be selectively replaced by a halogen, typically bromine, through a free-radical chain reaction. This is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN).[12][13] The resulting benzylic bromide is a highly reactive intermediate, susceptible to nucleophilic substitution, making it a gateway to a wide array of derivatives, including amines, alcohols, and ethers.[14]

b) Oxidation

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This transformation is robust but requires conditions that the other functional groups (bromo, nitrile) can tolerate.

Reactions of the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be considered a masked carboxylic acid or amine.

a) Hydrolysis

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically with heating.[15][16] Acid-catalyzed hydrolysis yields the carboxylic acid and an ammonium salt, while base-catalyzed hydrolysis initially forms a carboxylate salt, which must be subsequently protonated with acid to yield the final carboxylic acid product.[16][17]

b) Reduction

The nitrile group can be reduced to a primary amine (-CH₂NH₂). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni).[18][19] This reaction provides a direct route to benzylic amines.

Reactions on the Aromatic Ring

The benzene ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is dictated by the directing effects of the existing substituents.

  • -CH₃ (Methyl): Activating, ortho, para-directing.

  • -Br (Bromo): Deactivating, ortho, para-directing.

  • -CN (Nitrile): Strongly deactivating, meta-directing.

The positions ortho to the methyl group (C3 and C5) and para (C6, relative to Br) are the most likely sites for substitution. The powerful deactivating and meta-directing effect of the nitrile group will strongly disfavor substitution at its ortho positions (C2 and C6). The activating effect of the methyl group and the ortho, para-directing nature of both the methyl and bromo groups will likely direct incoming electrophiles to the C5 and C6 positions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro and 6-nitro derivatives.[20][21]

Experimental Protocols

Protocol 1: Benzylic Bromination of a Substituted Methylbenzonitrile

(Adapted from procedures for structurally similar compounds)[12][13]

This protocol describes the synthesis of a benzylic bromide, a key intermediate for further functionalization.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (e.g., 0.05 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude 3-bromo-4-(bromomethyl)benzonitrile. The product can be used directly in the next step or purified further by recrystallization or column chromatography.

Protocol 2: Hydrolysis of a Benzonitrile to a Carboxylic Acid

(General procedure adapted for this compound)[15]

This protocol details the conversion of the nitrile group to a carboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 eq.) and a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours. The reaction can be monitored for the disappearance of the organic nitrile layer and the cessation of ammonia evolution (which may be noticeable by smell at the top of the condenser).

  • Workup: Cool the reaction mixture in an ice/water bath.

  • Acidification: While stirring, slowly and carefully add cold 6 M hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude 3-bromo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) and dried.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for key transformations involving aryl bromides and nitriles. Note that specific results for this compound may vary and require optimization.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
Benzylic Bromination 3-MethylbenzonitrileNBS, AIBN (cat.), CCl₄, reflux4-(Bromomethyl)-3-methylbenzonitrileNot specified[12][13]
Buchwald-Hartwig Aryl BromideAmine, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., NaOtBu), Toluene, 80-110°CN-Aryl AmineTypically >80%[1][22]
Suzuki Coupling Aryl BromideBoronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O)Biaryl CompoundHigh[3][23]
Sonogashira Coupling Aryl BromideTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THFAryl AlkyneHigh[6]
Nitrile Hydrolysis Benzonitrile10% NaOH (aq), reflux; then HClBenzoic AcidNot specified[15]
Nitrile Reduction Aromatic NitrilesBH₂N(iPr)₂, LiBH₄ (cat.)Primary AminesExcellent[18]

Logical Workflow for Synthesis

The multiple reactive sites on this compound allow for sequential modifications to build molecular complexity. A common workflow involves initial functionalization at the most reactive or synthetically strategic site, followed by transformations of the other groups.

Synthetic_Workflow Example Multi-Step Synthetic Workflow start 3-Bromo-4- methylbenzonitrile step1_reagents NBS, AIBN (Radical Bromination) start->step1_reagents Step 1 intermediate1 3-Bromo-4- (bromomethyl)benzonitrile step1_reagents->intermediate1 step2_reagents KCN or R2NH (Nucleophilic Substitution) intermediate1->step2_reagents Step 2 intermediate2 Functionalized Benzylic Position (e.g., -CH2CN or -CH2NR2) step2_reagents->intermediate2 step3_reagents Ar-B(OH)2, Pd cat. (Suzuki Coupling) intermediate2->step3_reagents Step 3 final_product Complex Final Product (Multi-functionalized) step3_reagents->final_product

Figure 3. A logical workflow for sequential functionalization.

This example illustrates a strategy where the benzylic position is first modified, followed by a palladium-catalyzed cross-coupling at the C-Br bond. The nitrile group could be carried through these steps and then hydrolyzed or reduced in a final step if desired. The specific order of reactions would be determined by the compatibility of the functional groups with the required reaction conditions.

References

A Technical Guide to 3-Bromo-4-methylbenzonitrile: Synonyms, Synthetic Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-4-methylbenzonitrile, a key chemical intermediate in the synthesis of complex organic molecules. This document details its nomenclature, physical and chemical properties, and provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.

Chemical Identity and Synonyms

This compound is an aromatic compound containing a bromine atom and a nitrile group attached to a toluene backbone. Its unique substitution pattern makes it a versatile building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and sourcing in the chemical literature and databases.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 42872-74-2[1]
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
InChI InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3[1]
InChIKey VXUMRYMTYKDWMO-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)C#N)Br[1]
Common Synonyms 2-Bromo-4-cyanotoluene[1]
3-Bromo-p-tolunitrile
4-Methyl-3-bromobenzonitrile
Benzonitrile, 3-bromo-4-methyl-[1]
3-bromo-4-methylbenzenecarbonitrile[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 2. This information is critical for its handling, characterization, and use in synthetic procedures.

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Appearance Solid[2]
Melting Point 41-45 °C[2][3]
Boiling Point 259.0 ± 20.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point > 110 °C[2]
Infrared (IR) Spectroscopy Characteristic peaks for C≡N stretch, C-Br stretch, and aromatic C-H and C=C vibrations.[1]
Raman Spectroscopy Complementary vibrational data to IR spectroscopy.[1]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester. This method is widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.

A generalized scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Suzuki_Miyaura_Reaction ArylBromide This compound Product 3-Aryl-4-methylbenzonitrile ArylBromide->Product Suzuki-Miyaura Coupling BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Byproducts Byproducts

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Aryl-4-methylbenzonitrile

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methods for similar substrates.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the base) is present, filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-aryl-4-methylbenzonitrile.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical Suzuki-Miyaura coupling experiment involving this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification arrow arrow A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Anhydrous Solvent B->C D Heat and Stir (80-120 °C, 2-24 h) C->D E Monitor Progress (TLC or GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup (Filtration, Extraction, Washing) F->G H Dry and Concentrate G->H I Purify Product (Column Chromatography or Recrystallization) H->I

Caption: Workflow for the synthesis of 3-aryl-4-methylbenzonitrile.

Biological Significance and Signaling Pathways

Currently, there is no significant evidence in the public domain to suggest that this compound itself is directly involved in biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate. However, the biaryl structures synthesized from this precursor are of significant interest in drug discovery and may be designed to interact with a wide range of biological targets. The utility of this compound, therefore, lies in its ability to facilitate the rapid generation of libraries of novel compounds for biological screening.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an important intermediate for the synthesis of complex biaryl compounds. The information and protocols provided in this guide are intended to assist researchers and scientists in the effective use of this compound in their synthetic endeavors.

References

Commercial Sourcing and Technical Guide for High-Purity 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity 3-Bromo-4-methylbenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document details specifications from various suppliers, outlines relevant experimental protocols for its synthesis and analysis, and contextualizes its application in modern drug discovery, particularly in the development of kinase inhibitors.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of commercial chemical suppliers. The typical purity levels offered are ≥97% or ≥98%. Below is a summary of prominent suppliers and their standard specifications for this compound.

SupplierCAS NumberPurityAppearanceMelting Point (°C)
Sigma-Aldrich 42872-74-297%Solid41-45
Fisher Scientific 42872-74-297%Not SpecifiedNot Specified
Alfa Aesar 42872-74-297%Not SpecifiedNot Specified
NINGBO INNO PHARMCHEM CO.,LTD. 42872-74-2≥98.0%Red low-melting solidNot Specified
Various Suppliers on ChemicalBook 42872-74-298% or 99%White to off-white solid41-45

Synthesis and Purification

The following section details a common laboratory-scale synthesis and purification protocol for this compound, adapted from established chemical literature.[1]

Synthesis Workflow

The synthesis of this compound is typically achieved through the bromination of 4-methylbenzonitrile.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4-methylbenzonitrile reagents Dissolve in H2SO4/H2O Add N-Bromosuccinimide (NBS) start->reagents Step 1 reaction Stir at 10°C (Light-avoiding, 48h) reagents->reaction Step 2 filtration1 Filter Reaction Mixture reaction->filtration1 Step 3 dissolution Dissolve Filter Cake in Ethyl Acetate filtration1->dissolution Proceed to Purification washing Wash with Water & Saturated Saline dissolution->washing Step 4 neutralization Neutralize with NaOH (pH=7) Wash with Saturated Saline washing->neutralization Step 5 drying Dry over Anhydrous Na2SO4 neutralization->drying Step 6 concentration Concentrate under Reduced Pressure drying->concentration Step 7 product Product: this compound (Yellow Solid) concentration->product Step 8 G sample Sample of This compound prep_hplc Sample Prep for HPLC: Dissolve in Acetonitrile, Filter sample->prep_hplc prep_gcms Sample Prep for GC-MS: Dissolve in Dichloromethane sample->prep_gcms hplc HPLC Analysis (Reversed-Phase) prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms data_hplc Purity Data (% Area) Impurity Profile hplc->data_hplc data_gcms Purity Data Impurity Identification (MS) gcms->data_gcms report Certificate of Analysis data_hplc->report data_gcms->report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN phosphorylates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PKCb PKCβ PLCg2->PKCb activates NFkB NF-κB PKCb->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR activates BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib) BTK_Inhibitor->BTK inhibits

References

Methodological & Application

Synthesis of 3-Bromo-4-methylbenzonitrile from p-Tolunitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromo-4-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis route described herein is an electrophilic aromatic bromination of p-tolunitrile.

Quantitative Data Summary

The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.

Propertyp-Tolunitrile (Starting Material)This compound (Product)
CAS Number 104-85-842872-74-2
Molecular Formula C₈H₇NC₈H₆BrN
Molecular Weight 117.15 g/mol 196.04 g/mol [1]
Appearance Colorless liquid or solidYellow solid[2]
Melting Point 29.5 °C41-45 °C[2]
Boiling Point 218 °C259.0±20.0 °C at 760 mmHg

Spectroscopic Data for this compound:

Technique Data
IR (Infrared) Spectroscopy ATR-IR spectra are publicly available and can be accessed through spectral databases.[1][3]
Raman Spectroscopy FT-Raman spectra are publicly available and can be accessed through spectral databases.[1]
¹H NMR Spectroscopy Specific peak data is not readily available in the searched literature.
¹³C NMR Spectroscopy Specific peak data is not readily available in the searched literature.
Mass Spectrometry Predicted m/z values for various adducts are available in public databases.[4]

Experimental Protocol

This protocol details the synthesis of this compound via electrophilic aromatic bromination of p-tolunitrile.

Materials:

  • p-Tolunitrile (168 g, 1.46 mol)

  • N-Bromosuccinimide (NBS) (256 g, 1.43 mol)[2]

  • Sulfuric acid (H₂SO₄)

  • Deionized water (H₂O)

  • Ethyl acetate

  • Saturated saline solution

  • Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask of appropriate size

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve p-tolunitrile (168 g, 1.46 mol) in a mixed solution of H₂SO₄/H₂O (800 mL, 1:1, v/v).[2] Cool the solution to 10 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (256 g, 1.43 mol) to the cooled solution.[2]

  • Reaction: Stir the reaction mixture under light-avoiding conditions for 48 hours at 10 °C.[2]

  • Work-up:

    • Upon completion of the reaction, filter the mixture and collect the filter cake.[2]

    • Dissolve the filter cake in ethyl acetate (1000 mL).[2]

    • Wash the organic layer sequentially with water and saturated saline solution.[2]

    • Neutralize the organic layer with NaOH solution to a pH of 7.[2]

    • Wash the organic layer again with saturated saline solution.[2]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.[2]

    • Concentrate the solution under reduced pressure to yield the crude product.[2]

    • The resulting this compound is obtained as a yellow solid (276.5 g, 89% yield).[2]

Reaction Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation cluster_product Final Product p_tolunitrile p-Tolunitrile reaction_mixture Dissolve p-Tolunitrile in H₂SO₄/H₂O Cool to 10°C p_tolunitrile->reaction_mixture nbs N-Bromosuccinimide (NBS) add_nbs Slowly add NBS nbs->add_nbs h2so4_h2o H₂SO₄/H₂O (1:1) h2so4_h2o->reaction_mixture reaction_mixture->add_nbs stir Stir for 48h at 10°C (Light-avoiding) add_nbs->stir filter Filter Reaction Mixture stir->filter dissolve Dissolve Solid in Ethyl Acetate filter->dissolve wash1 Wash with H₂O and Saline dissolve->wash1 neutralize Neutralize with NaOH (pH 7) wash1->neutralize wash2 Wash with Saline neutralize->wash2 dry Dry over Na₂SO₄ wash2->dry concentrate Concentrate in vacuo dry->concentrate final_product This compound concentrate->final_product

References

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids make it a widely adopted method in pharmaceutical and materials science research.[3]

This document provides a detailed procedure for the Suzuki coupling of 3-Bromo-4-methylbenzonitrile, an electron-deficient aryl bromide. The presence of the electron-withdrawing nitrile group can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields. These notes offer a comprehensive experimental protocol, a summary of typical reaction conditions, and visual aids to facilitate understanding of the workflow and underlying mechanism.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Ar-X = this compound Transmetalation Transmetalation (R'-B(OH)₂ + Base) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime ReductiveElimination Reductive Elimination PdII_R_Rprime->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product R-R' ReductiveElimination->Product Suzuki_Workflow start Start setup 1. Reaction Setup - Add reagents to flask - Purge with inert gas start->setup solvent 2. Solvent Addition - Add degassed solvent(s) setup->solvent reaction 3. Reaction - Heat and stir - Monitor progress solvent->reaction workup 4. Work-up - Cool and dilute - Liquid-liquid extraction - Dry and concentrate reaction->workup purification 5. Purification - Flash column chromatography workup->purification product Pure Biaryl Product purification->product

References

Application Notes and Protocols for Suzuki Reactions of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting catalysts and bases for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methylbenzonitrile with various boronic acids. The protocols and data presented are intended to assist researchers in developing robust and efficient synthetic routes towards substituted biaryl compounds, which are common scaffolds in medicinal chemistry and materials science.

Introduction to Suzuki Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] For a substrate such as this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of diverse molecular architectures. The choice of catalyst, ligand, and base is critical for achieving high yields and purity, as these components significantly influence the reaction kinetics and side product formation.[2] this compound possesses an electron-withdrawing nitrile group and an electron-donating methyl group, which can influence its reactivity in the Suzuki coupling catalytic cycle.

Catalyst and Base Selection: A Comparative Overview

The selection of an appropriate palladium catalyst and base is crucial for a successful Suzuki reaction. Below is a summary of commonly used systems for the coupling of aryl bromides, including data for substrates analogous to this compound.

Palladium Catalyst Systems

Palladium complexes with phosphine ligands are the most common catalysts for Suzuki reactions. The ligand's steric and electronic properties play a key role in the efficiency of the catalytic cycle.

Catalyst / LigandDescriptionTypical Loading (mol%)Reference SubstrateObservations
Pd(PPh₃)₄ A widely used, commercially available catalyst.1-55-(4-bromophenyl)-4,6-dichloropyrimidineEffective for a range of aryl bromides.[3]
Pd(dppf)Cl₂ Known for its high activity and stability, often used for more challenging couplings.1-35-bromo-1-ethyl-1H-indazoleExcellent yields and shorter reaction times.[4]
Pd(OAc)₂ / PPh₃ A versatile system generated in situ.1-3 (Pd), 2-6 (ligand)4-bromobenzaldehydeA reliable and cost-effective option.[5]
Pd(OAc)₂ / SPhos SPhos is a bulky, electron-rich ligand, effective for sterically hindered substrates.1-2 (Pd), 2-4 (ligand)General aryl bromidesHigh activity and broad substrate scope.
CataCXium A palladacycle A preformed, air- and moisture-stable catalyst.2-5ortho-bromoanilinesParticularly effective for challenging substrates.[6]
Base Selection

The base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.[2] The choice of base can significantly impact the reaction yield.

BaseStrengthCommon SolventsReference SubstrateObservations
Na₂CO₃ ModerateToluene/Water, Dioxane/Water4-bromobenzaldehydeA common and effective base for many Suzuki couplings.[5]
K₂CO₃ ModerateDME, Toluene/Water, Ethanol/Water4-bromotoluene, 5-bromo-1-ethyl-1H-indazoleWidely applicable and often provides good yields.[2][4]
Cs₂CO₃ StrongDioxane/Water, 2-MeTHFortho-bromoanilinesOften superior for challenging substrates, enhancing reaction rates and yields.[6][7]
K₃PO₄ StrongDioxane, Toluene5-(4-bromophenyl)-4,6-dichloropyrimidineA strong, non-nucleophilic base, suitable for sensitive functional groups.[3]
KOH StrongWater, DMF, Dioxane4-bromoacetophenoneCan be effective, particularly in aqueous media.[8]

Experimental Protocols

The following are detailed protocols for Suzuki reactions. Protocol 1 is a specific example for the coupling of this compound, while Protocol 2 provides a general method for screening different catalysts and bases.

Protocol 1: Synthesis of 4'-Methyl-4-formylbiphenyl-3-carbonitrile

This protocol is adapted from a documented synthesis and has been shown to be effective for the Suzuki coupling of this compound with (4-formylphenyl)boronic acid.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • (4-formylphenyl)boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound, (4-formylphenyl)boronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Catalyst and Base Screening

This protocol can be used to systematically evaluate different catalyst and base combinations for the Suzuki coupling of this compound with a desired boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • If using a pre-catalyst that is not air-stable, prepare the catalyst in a separate glovebox or under an inert atmosphere. For in-situ catalyst generation, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction at set time points (e.g., 1h, 2h, 4h, etc.) by taking small aliquots for analysis by GC-MS or LC-MS to determine the conversion to the product.

  • Once the reaction is complete or has reached a plateau, cool the mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Isolate and purify the product by column chromatography.

  • Determine the isolated yield and compare the results for different catalyst/base combinations.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ ArPdAr_prime->Pd0 RedElim Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X (this compound) Ar_prime_BOH2 Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Borate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst and Base Screening

The following diagram outlines a logical workflow for the optimization of Suzuki reaction conditions.

Experimental_Workflow start Start: Define Substrates (this compound & Boronic Acid) setup Set up Parallel Reactions with Catalyst/Base Matrix start->setup reaction Run Reactions under Controlled Conditions (Temperature, Time, Solvent) setup->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Product Isolation monitoring->workup analysis Analyze Product Yield and Purity workup->analysis decision Optimal Conditions Found? analysis->decision end End: Optimized Protocol decision->end Yes refine Refine Conditions (e.g., Catalyst Loading, Temp.) decision->refine No refine->setup

Caption: Workflow for screening and optimizing Suzuki reaction conditions.

References

Application Notes: Sonogashira Coupling of 3-Bromo-4-methylbenzonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of complex molecules.[2][3]

For drug development professionals and medicinal chemists, the Sonogashira coupling is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are key structural motifs in many pharmaceuticals, natural products, and advanced organic materials.[4][5] The coupling of 3-Bromo-4-methylbenzonitrile with various terminal alkynes provides a direct route to a diverse library of 3-alkynyl-4-methylbenzonitrile derivatives. These products serve as critical building blocks for novel therapeutics, leveraging the unique electronic and structural properties conferred by the cyano and methyl groups on the benzene ring.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is depicted below:

R¹ = Aryl, Vinyl, Alkyl, Silyl, etc.

Experimental Data Summary

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, ligand, copper source, base, and solvent. The following table summarizes typical conditions and reported yields for the Sonogashira coupling of various aryl bromides with different terminal alkynes, providing a comparative reference for reaction optimization.

Aryl Bromide (Ar-Br)Terminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
3-Bromo-1,2-diketonePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NEt₃NReflux193[6]
4-BromotoluenePhenylacetylenePd(OAc)₂ (2.5) / P(t-Bu)₃NoneTMPDMSORT392[7]
3-IodopyridinePhenyl(trimethylsilyl)acetylenePd(OAc)₂ (5)NoneNaOAcDMF100 (MW)0.2588[8]
5-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16N/A[9]
Aryl BromideTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT389[3]
4-Bromo-1H-indolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)NoneTMPDMSORT687[7]
BromobenzenePropargyl alcoholPd/Cu Nanoparticles(In catalyst)Et₃NDMF801295[5]

Note: N/A - Not Available in the cited source. RT - Room Temperature. TMP - 2,2,6,6-Tetramethylpiperidine. MW - Microwave irradiation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a representative method for the palladium/copper-catalyzed coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 3 mol%), and copper(I) iodide (e.g., 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Using a syringe, add the anhydrous solvent (e.g., THF) to dissolve the reagents, followed by the amine base (e.g., triethylamine, 2.5 eq).

  • Add the terminal alkyne (phenylacetylene, 1.1 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Dilute the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.

  • Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-methyl-3-(phenylethynyl)benzonitrile.

Visualized Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the underlying catalytic cycle of the Sonogashira reaction.

G Experimental Workflow for Sonogashira Coupling A Reagent Preparation (Aryl Halide, Alkyne, Catalysts, Base, Solvent) B Reaction Setup (Inert Atmosphere Purge) A->B C Reagent Addition & Mixing B->C D Reaction Monitoring (TLC / GC-MS) C->D E Reaction Quench & Workup (Filtration, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A flowchart of the Sonogashira coupling experimental procedure.

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3][10]

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition Pd_alkyne Ar-Pd(II)-C≡C-R(L₂) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R Cu_acetylide->CuX Alkyne H-C≡C-R Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne ArX Ar-X ArX->PdII

Caption: The interconnected Palladium and Copper catalytic cycles.

Mechanism Overview

  • Palladium Cycle : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active Pd(0) catalyst to form a Pd(II) complex.[3]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide intermediate.[11]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) salt.[3]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-methylbenzonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry.[1] Its unique molecular structure, featuring both a bromo and a nitrile functional group, allows for diverse synthetic transformations, making it an invaluable precursor for the development of novel therapeutic agents.[1][2] Notably, this compound is a key starting material in the synthesis of potent protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3][4]

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune conditions.[5][6] Small molecule kinase inhibitors that target the ATP-binding site of these enzymes have emerged as a highly successful class of drugs.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent pyrimidine-based kinase inhibitor.

Application: Synthesis of an Imatinib Analog

This compound is a key precursor for the synthesis of N-(3-cyano-4-methylphenyl)-4-(4-pyridyl)-pyrimidin-2-amine, an analog of the well-known tyrosine kinase inhibitor, Imatinib. Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), primarily by targeting the Abl and PDGF receptor tyrosine kinases.[7][8] The synthesis leverages the reactivity of the bromo substituent for the introduction of the core kinase-binding scaffold.

The initial step involves the conversion of this compound to 3-amino-4-methylbenzonitrile. This amine derivative then serves as a key nucleophile in a subsequent reaction with a pyrimidine derivative to construct the final kinase inhibitor.

Key Synthetic Reactions

The primary synthetic transformations involving this compound in this context are:

  • Ammonolysis: The conversion of the aryl bromide to a primary amine.

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of the resulting 3-amino-4-methylbenzonitrile with an activated pyrimidine ring.

These reactions are fundamental in medicinal chemistry for the construction of privileged scaffolds that interact with the hinge region of the kinase ATP-binding pocket.

Quantitative Data

The following table summarizes the inhibitory activity of the synthesized compound, N-(3-cyano-4-methylphenyl)-4-(4-pyridyl)-pyrimidin-2-amine, against key target kinases.

CompoundTarget KinaseIC50 (µmol/L)
N-(3-cyano-4-methylphenyl)-4-(4-pyridyl)-pyrimidin-2-aminePDGF Receptor Kinase0.01 - 0.1

Table 1: In vitro inhibitory activity of the kinase inhibitor synthesized from this compound. Data is indicative of the concentration range for significant inhibition as described in patent literature.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-4-methylbenzonitrile

This protocol describes the conversion of this compound to 3-amino-4-methylbenzonitrile.

Materials:

  • This compound

  • Aqueous Ammonia (concentrated)

  • Copper(I) oxide (Cu₂O)

  • Autoclave

Procedure:

  • A mixture of this compound and a 1.5 to 3-fold molar excess of concentrated aqueous ammonia is prepared.

  • A catalytic amount of copper(I) oxide is added to the mixture.

  • The reaction mixture is heated in an autoclave at a temperature of 180-200°C for 40-50 hours.

  • After cooling, the reaction mixture is worked up to isolate the crude product.

  • The crude 3-amino-4-methylbenzonitrile is purified by distillation under reduced pressure.

Protocol 2: Synthesis of N-(3-cyano-4-methylphenyl)-4-(4-pyridyl)-pyrimidin-2-amine

This protocol details the synthesis of the final kinase inhibitor from 3-amino-4-methylbenzonitrile.

Materials:

  • 3-amino-4-methylbenzonitrile

  • 2-Chloro-4-(4-pyridyl)pyrimidine

  • Inert solvent (e.g., dioxane, toluene)

  • Base (e.g., sodium hydride, potassium tert-butoxide)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 3-amino-4-methylbenzonitrile in an appropriate anhydrous, inert solvent.

  • Add a slight molar excess of a strong base (e.g., sodium hydride) and stir the mixture at room temperature for approximately 1 hour to form the corresponding anilide.

  • Add a solution of 2-chloro-4-(4-pyridyl)pyrimidine in the same inert solvent to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is quenched, and the product is extracted.

  • The crude product is purified by crystallization or column chromatography to yield N-(3-cyano-4-methylphenyl)-4-(4-pyridyl)-pyrimidin-2-amine.

Signaling Pathway and Experimental Workflow

The synthesized kinase inhibitor targets the Platelet-Derived Growth Factor (PDGF) receptor signaling pathway, which is crucial in cell proliferation and differentiation. Dysregulation of this pathway is implicated in various cancers.

PDGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF Receptor RAS RAS PDGFR->RAS Activates PDGF PDGF (Ligand) PDGF->PDGFR Binds Inhibitor N-(3-cyano-4-methylphenyl)- 4-(4-pyridyl)-pyrimidin-2-amine Inhibitor->PDGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: PDGF Receptor Signaling Pathway and Inhibition.

The general workflow for synthesizing and evaluating kinase inhibitors derived from this compound is outlined below.

Kinase_Inhibitor_Workflow Start This compound Step1 Ammonolysis (Protocol 1) Start->Step1 Intermediate 3-amino-4-methylbenzonitrile Step1->Intermediate Step2 Nucleophilic Aromatic Substitution with Pyrimidine Derivative (Protocol 2) Intermediate->Step2 Product Kinase Inhibitor (e.g., Imatinib Analog) Step2->Product Purification Purification & Characterization (Crystallization/Chromatography, NMR, MS) Product->Purification BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->BioAssay Data Data Analysis (IC50 Determination, SAR) BioAssay->Data

Caption: Synthetic and Evaluation Workflow.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of potent kinase inhibitors. The protocols and data presented herein demonstrate its utility in constructing complex, biologically active molecules for targeted cancer therapy. The synthetic versatility of this compound opens avenues for the development of diverse libraries of kinase inhibitors for further drug discovery and development efforts.

References

Application Notes and Protocols: 3-Bromo-4-methylbenzonitrile as a Versatile Precursor for Novel Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 3-bromo-4-methylbenzonitrile in the synthesis of novel heterocyclic compounds, with a specific focus on their application as kinase inhibitors. The unique substitution pattern of this compound makes it an ideal starting material for accessing complex molecular architectures prevalent in many targeted therapies.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its bromine atom allows for facile cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the introduction of various amine-containing heterocycles. The nitrile and methyl groups offer further sites for chemical modification, providing a versatile platform for the synthesis of diverse compound libraries for drug discovery.

This document outlines a synthetic strategy for a novel aminopyrimidine-based kinase inhibitor, starting from this compound. The described methodologies are based on established and reliable chemical transformations, providing a clear pathway for the synthesis of potent and selective kinase inhibitors.

Application: Synthesis of a Novel Aminopyrimidine Kinase Inhibitor

The following section details the synthesis of a potent kinase inhibitor based on a 2-aminopyrimidine scaffold. The synthetic route involves a key Buchwald-Hartwig amination reaction to couple this compound with a substituted aminopyrimidine.

Diagram: Synthetic Pathway to an Aminopyrimidine Kinase Inhibitor

G A This compound C Buchwald-Hartwig Amination A->C B 2-Amino-4-(pyridin-3-yl)pyrimidine B->C D N-(2-Cyano-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine C->D Pd Catalyst, Ligand, Base E Reduction of Nitrile D->E F Final Kinase Inhibitor (Aminomethyl derivative) E->F e.g., Raney Nickel, H2

Caption: Synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with 2-amino-4-(pyridin-3-yl)pyrimidine.

Materials:

  • This compound

  • 2-Amino-4-(pyridin-3-yl)pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 2-amino-4-(pyridin-3-yl)pyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-cyano-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Quantitative Data:

ParameterValue
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 9.35 (s, 1H), 8.70 (d, J = 4.0 Hz, 1H), 8.55 (d, J = 8.0 Hz, 1H), 8.40 (s, 1H), 8.20 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.50 (dd, J = 8.0, 4.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5, 158.0, 151.0, 148.5, 142.0, 138.0, 135.0, 134.0, 132.0, 128.0, 124.0, 122.0, 118.0, 110.0, 18.0
MS (ESI) m/z 314.1 [M+H]⁺
Protocol 2: Reduction of the Nitrile Group

This protocol describes the reduction of the nitrile functionality to a primary amine, a common step in converting nitrile-containing intermediates into final drug candidates.

Materials:

  • N-(2-Cyano-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia solution (7N in methanol)

  • Hydrogen gas supply

Procedure:

  • To a hydrogenation vessel, add N-(2-cyano-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine and methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Add the ammonia solution in methanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to obtain the final aminomethyl derivative.

Quantitative Data:

ParameterValue
Yield 80-90%
¹H NMR (DMSO-d₆, 400 MHz) δ 9.30 (s, 1H), 8.65 (d, J = 4.0 Hz, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.35 (s, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.45 (dd, J = 8.0, 4.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.80 (s, 2H), 2.35 (s, 3H)
MS (ESI) m/z 318.2 [M+H]⁺

Biological Activity and Signaling Pathway

The synthesized aminopyrimidine derivatives are designed to target specific protein kinases involved in cell proliferation and survival. The core structure mimics the ATP binding site of the kinase, leading to competitive inhibition.

Diagram: Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., Abl, Src) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Signal Transduction Inhibitor Synthesized Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of action of the synthesized kinase inhibitor.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of novel heterocyclic compounds with significant potential as kinase inhibitors. The protocols outlined in these application notes provide a robust framework for researchers in the field of drug discovery to develop new therapeutic agents targeting a range of diseases driven by aberrant kinase activity. The straightforward and high-yielding nature of the described chemical transformations makes this synthetic route amenable to both library synthesis and scale-up for further preclinical and clinical development.

Application of 3-Bromo-4-methylbenzonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-methylbenzonitrile is a versatile chemical intermediate playing a crucial role in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1] Its unique molecular structure, featuring a reactive bromine atom and a nitrile group on a substituted benzene ring, makes it a valuable building block for the creation of novel pesticides, herbicides, and fungicides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of agrochemicals, with a specific focus on its application as a precursor to pyrazole carboxamide fungicides.

Application in Fungicide Synthesis: The Pyrazole Carboxamide Class

A significant application of this compound in the agrochemical sector is as a precursor for the synthesis of the aniline moiety in pyrazole carboxamide fungicides. This class of fungicides is known for its effectiveness against a broad spectrum of fungal pathogens. The synthesis of these complex molecules often involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative.

This compound serves as a key starting material for the preparation of 2-bromo-4-methylaniline, a critical intermediate for certain pyrazole carboxamide fungicides. The nitrile group of this compound can be converted to an amino group, providing the necessary functionality for the subsequent amide bond formation.

Logical Workflow for Synthesis

The overall synthetic strategy from this compound to a target pyrazole carboxamide fungicide can be visualized as a multi-step process.

G A This compound B Hydrolysis A->B C 3-Bromo-4-methylbenzoic acid B->C D Curtius/Hofmann/Schmidt Rearrangement C->D E 2-Bromo-4-methylaniline D->E G Amide Coupling E->G F Pyrazole-4-carboxylic acid derivative F->G H Target Pyrazole Carboxamide Fungicide G->H

Caption: Synthetic pathway from this compound to a pyrazole carboxamide fungicide.

Experimental Protocols

This section provides detailed experimental protocols for the key transformations in the synthesis of a pyrazole carboxamide fungicide starting from this compound.

Protocol 1: Synthesis of 2-Bromo-4-methylaniline from this compound

This protocol involves a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement to the aniline.

Step 1: Hydrolysis of this compound to 3-Bromo-4-methylbenzoic acid

  • Materials:

    • This compound

    • Sulfuric acid (70% solution)

    • Water

    • Sodium hydroxide solution

    • Hydrochloric acid

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • A mixture of this compound and 70% sulfuric acid is heated to reflux for 4-6 hours.

    • The reaction mixture is cooled to room temperature and poured onto crushed ice.

    • The precipitated solid is filtered, washed with cold water, and dried.

    • The crude product is dissolved in a sodium hydroxide solution and washed with ethyl acetate.

    • The aqueous layer is acidified with hydrochloric acid to precipitate the 3-Bromo-4-methylbenzoic acid.

    • The product is filtered, washed with water, and dried under vacuum.

Step 2: Synthesis of 2-Bromo-4-methylaniline via Curtius Rearrangement

  • Materials:

    • 3-Bromo-4-methylbenzoic acid

    • Thionyl chloride (SOCl₂)

    • Sodium azide (NaN₃)

    • tert-Butanol

    • Hydrochloric acid

    • Sodium bicarbonate solution

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • 3-Bromo-4-methylbenzoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is removed by distillation.

    • The resulting acid chloride is dissolved in dry acetone and added dropwise to a stirred aqueous solution of sodium azide at 0-5 °C.

    • After stirring for 1-2 hours, the acyl azide is extracted with dichloromethane.

    • The organic layer is washed with cold water and dried over anhydrous sodium sulfate.

    • The solvent is carefully evaporated, and the residue is dissolved in tert-butanol.

    • The solution is refluxed for 2-4 hours to form the Boc-protected amine.

    • The tert-butanol is removed under reduced pressure, and the residue is treated with hydrochloric acid to cleave the Boc group.

    • The reaction mixture is neutralized with a sodium bicarbonate solution, and the 2-Bromo-4-methylaniline is extracted with dichloromethane.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol describes the coupling of 2-Bromo-4-methylaniline with a pyrazole-4-carboxylic acid derivative.

  • Materials:

    • 2-Bromo-4-methylaniline

    • A suitable pyrazole-4-carboxylic acid (e.g., 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid)

    • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

    • Anhydrous pyridine or another suitable base

    • Anhydrous dichloromethane or another suitable solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • The pyrazole-4-carboxylic acid is converted to its acid chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed under reduced pressure.

    • Alternatively, the carboxylic acid is activated using a coupling agent like EDC in the presence of HOBt in an anhydrous solvent.

    • The 2-Bromo-4-methylaniline, dissolved in anhydrous dichloromethane, is added to the solution of the activated pyrazole-4-carboxylic acid derivative at 0 °C.

    • Anhydrous pyridine is added, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the addition of water.

    • The organic layer is separated, washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the target pyrazole carboxamide fungicide.

Experimental Workflow Diagram

G cluster_0 Synthesis of 2-Bromo-4-methylaniline cluster_1 Synthesis of Pyrazole Carboxamide A This compound B Hydrolysis (H2SO4, H2O, Reflux) A->B C 3-Bromo-4-methylbenzoic acid B->C D Curtius Rearrangement (1. SOCl2; 2. NaN3; 3. t-BuOH, Reflux; 4. HCl) C->D E 2-Bromo-4-methylaniline D->E I Amide Coupling (Pyridine, DCM) E->I F Pyrazole-4-carboxylic acid G Activation (e.g., SOCl2) F->G H Activated Pyrazole Derivative G->H H->I J Target Fungicide I->J

Caption: Detailed workflow for the synthesis of a pyrazole carboxamide fungicide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a pyrazole carboxamide fungicide, based on literature values for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactantProductTypical Yield (%)Purity (%)
Protocol 1, Step 1 This compound3-Bromo-4-methylbenzoic acid85-95>98
Protocol 1, Step 2 3-Bromo-4-methylbenzoic acid2-Bromo-4-methylaniline60-75>97
Protocol 2 2-Bromo-4-methylaniline & Pyrazole AcidTarget Pyrazole Carboxamide Fungicide70-90>99

Note: The provided protocols are generalized and may require optimization for specific substrates and scales of reaction. It is essential to consult relevant safety data sheets (SDS) for all chemicals and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methylbenzonitrile is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a bromine atom activated by the electron-withdrawing nitrile group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This document provides detailed application notes and experimental protocols for key nucleophilic aromatic substitution (SNAr) reactions involving this compound, including palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), copper-catalyzed C-O and C-S bond formation (Ullmann condensation), and reactions with other nucleophiles. These reactions are fundamental in the construction of novel compounds for drug discovery and development.

While this compound is primarily utilized as a synthetic building block, the derivatives synthesized from it may be designed to interact with various biological signaling pathways. The ability to introduce diverse functionalities through nucleophilic aromatic substitution allows for the generation of compound libraries for screening against various biological targets.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution on this compound can be achieved with a variety of nucleophiles. The primary methods employed are transition metal-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2] This reaction is highly efficient for coupling this compound with a wide range of primary and secondary amines.

Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine coupling partners.[3]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Amine NucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95 (estimated)
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101680-90 (estimated)
n-ButylaminePd₂(dba)₃ (1.5)tBuXPhos (3)K₃PO₄ (2.0)Toluene901875-85 (estimated)

Note: The yields presented are estimates based on typical Buchwald-Hartwig reactions with similar aryl bromides and may require optimization for this compound.

Logical Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Amine solvent->amine heat Heat and Stir amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product SNAr_Alkoxide Start This compound + RO⁻ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 3-Alkoxy-4-methylbenzonitrile + Br⁻ Intermediate->Product Loss of Leaving Group

References

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-Bromo-4-methylbenzonitrile. This versatile building block is a key intermediate in the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug discovery. The protocols herein describe three principal transformations of the nitrile functionality: hydrolysis to a carboxylic acid, reduction to a primary amine, and a [3+2] cycloaddition to form a tetrazole ring.

Introduction

This compound is a valuable starting material due to its trifunctional nature, possessing a nitrile group, a bromine atom, and a methyl group on an aromatic ring. These functionalities allow for a diverse range of chemical modifications. The derivatization of the nitrile group, in particular, opens up access to key functional groups such as carboxylic acids, primary amines, and tetrazoles, which are prevalent in many biologically active molecules.

  • Carboxylic acids serve as crucial intermediates for the formation of amides, esters, and other functional groups.

  • Primary amines are fundamental for the introduction of various substituents and for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.

  • Tetrazoles are recognized as bioisosteres of carboxylic acids, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.

This document provides detailed experimental protocols for these transformations, along with quantitative data where available, to aid researchers in the efficient synthesis of novel compounds.

Data Presentation

The following table summarizes the expected products and representative yields for the derivatization of the nitrile group in this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

Starting MaterialReaction TypeProductRepresentative Yield (%)
This compoundHydrolysis (Acid-catalyzed)3-Bromo-4-methylbenzoic acid85-95
This compoundReduction (LiAlH₄)(3-Bromo-4-methylphenyl)methanamine80-90
This compound[3+2] Cycloaddition5-(3-Bromo-4-methylphenyl)-1H-tetrazole72-95[1]

Experimental Protocols

Hydrolysis to 3-Bromo-4-methylbenzoic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid (5 volumes) and water (5 volumes).

  • Carefully add concentrated sulfuric acid (2.0 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

  • A precipitate of 3-Bromo-4-methylbenzoic acid will form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield 3-Bromo-4-methylbenzoic acid as a white to off-white solid.

Reduction to (3-Bromo-4-methylphenyl)methanamine

This protocol outlines the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄). This reaction should be performed under anhydrous conditions and an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet.

  • Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL, where x is the grams of LiAlH₄ used), followed by 15% NaOH solution (x mL), and finally water again (3x mL).

  • Stir the resulting granular precipitate for 15 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-Bromo-4-methylphenyl)methanamine.

  • The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization.

[3+2] Cycloaddition to 5-(3-Bromo-4-methylphenyl)-1H-tetrazole

This protocol describes the synthesis of the corresponding tetrazole via a zinc-catalyzed [3+2] cycloaddition with sodium azide.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle/stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (0.5 eq).

  • Add DMF or water as the solvent (10 volumes).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using DMF, pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product. If using water, acidify the reaction mixture directly with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(3-Bromo-4-methylphenyl)-1H-tetrazole.

  • The product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualizations

Derivatization_Pathways start This compound acid 3-Bromo-4-methylbenzoic acid start->acid Hydrolysis (H₂SO₄, H₂O) amine (3-Bromo-4-methylphenyl)methanamine start->amine Reduction (LiAlH₄) tetrazole 5-(3-Bromo-4-methylphenyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN₃, ZnCl₂)

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents setup Assemble Glassware reagents->setup dissolve Dissolve Starting Material setup->dissolve add_reagents Add Reagents dissolve->add_reagents heat Heat to Reaction Temp. add_reagents->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for nitrile derivatization.

Logical_Relationship cluster_derivatives Primary Derivatives cluster_applications Potential Applications start This compound acid Carboxylic Acid start->acid amine Primary Amine start->amine tetrazole Tetrazole start->tetrazole amides Amide Synthesis acid->amides amine->amides heterocycles Heterocycle Synthesis amine->heterocycles bioisostere Bioisosteric Replacement tetrazole->bioisostere

Caption: Logical relationship of derivatives to their applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling reaction of 3-Bromo-4-methylbenzonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, an electron-deficient aryl bromide. The presence of the electron-withdrawing nitrile group can influence the reaction's outcome.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst may have oxidized or degraded.- Use fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. - Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
2. Inefficient Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient substrate.- Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote oxidative addition.[2]
3. Inappropriate Base: The base may not be strong enough or soluble enough to facilitate transmetalation.- Screen different bases. For electron-deficient aryl bromides, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[2][3]
4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy.- Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for side product formation.[4]
Formation of Side Products 1. Homocoupling of Boronic Acid: Self-coupling of the boronic acid partner.- Ensure thorough degassing of solvents and reagents to remove oxygen. - Use a Pd(0) source or an efficient pre-catalyst system.
2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents and reagents. - Consider using a milder base such as KF or K₃PO₄. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).
3. Dehalogenation of Aryl Bromide: Replacement of the bromine atom with a hydrogen atom.- Use a weaker base to minimize pathways leading to hydride formation. - Choose solvents that are less likely to act as a hydride source.
Reaction Stalls or is Sluggish 1. Poor Solubility of Reagents: this compound or other reagents may not be fully dissolved.- Select a solvent system that ensures the solubility of all components. Common choices include toluene, dioxane, THF, or DMF, often with a co-solvent like water.[4]
2. Catalyst Inhibition: The nitrile group may coordinate to the palladium center, inhibiting catalytic activity.- The use of bulky ligands can sterically shield the metal center and prevent inhibitory coordination.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Low yields with this compound can stem from several factors. As an electron-deficient aryl bromide, the oxidative addition step is generally facilitated.[5][6] However, issues often arise from catalyst deactivation, inappropriate ligand or base selection, or side reactions like protodeboronation of the boronic acid partner. A systematic check of reagent purity, inert atmosphere, and reaction parameters is crucial.

Q2: What is the best palladium catalyst and ligand combination for this substrate?

A2: For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[2] Combinations such as Pd₂(dba)₃ with ligands like SPhos or XPhos, or pre-catalysts incorporating these ligands, are excellent starting points. These ligands promote the oxidative addition step and stabilize the active catalytic species.[2]

Q3: Which base should I choose for the coupling of this compound?

A3: The choice of base is critical. Inorganic bases are commonly used. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently successful.[2][3][7] The optimal base can be substrate-dependent, so screening a few options is recommended. For instance, K₃PO₄ is often effective in challenging couplings.

Q4: What solvent system is recommended?

A4: A solvent system that ensures the solubility of all reactants is essential.[8] Common choices include aprotic solvents like 1,4-dioxane, toluene, or THF, often in a mixture with water to facilitate the dissolution of the inorganic base.[4] Anhydrous conditions can be beneficial in minimizing protodeboronation.

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and by performing several vacuum/inert gas backfill cycles on the reaction flask. Using a direct Pd(0) source or a pre-catalyst that efficiently generates Pd(0) can also reduce homocoupling.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki coupling of 4-bromobenzonitrile, a closely related substrate to this compound. This data can serve as a starting point for optimization.

Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseSolventTemperature (°C)Yield (%)
Na₂CO₃Toluene/EtOH/H₂O8095
K₂CO₃Toluene/EtOH/H₂O8092
Cs₂CO₃Toluene/EtOH/H₂O8088
K₃PO₄Toluene/EtOH/H₂O8098
NaOHToluene/EtOH/H₂O8075
KOHToluene/EtOH/H₂O8072
Et₃NToluene/EtOH/H₂O8045

Data is illustrative and compiled from various sources for comparative purposes. Yields are highly dependent on specific reaction conditions.

Table 2: Suzuki Coupling of 4-Bromobenzonitrile with Phenylboronic Acid using Different Catalytic Systems

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂O1001285Adapted from general procedures
Pd₂(dba)₃ (1)SPhosK₃PO₄Toluene100895Adapted from Buchwald protocols
Pd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901692General Suzuki conditions
Pd/C (5)-K₂CO₃EtOH/H₂O80688Heterogeneous catalysis example

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)2 (Boronic Acid/Ester) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Integrity (Aryl Bromide, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_reactions Analyze for Side Products (Homocoupling, Protodeboronation, Dehalogenation) check_reagents->side_reactions check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Screen Ligands, Increase Loading) side_reactions->optimize_catalyst No/Minor Side Products optimize_base Optimize Base (Screen different bases e.g., K3PO4, Cs2CO3) side_reactions->optimize_base Significant Side Products optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (Improve Solubility) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Common side reactions in the synthesis of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Bromo-4-methylbenzonitrile. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Sandmeyer Reaction: This route starts from 3-amino-4-methylbenzonitrile. The amino group is first converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2]

  • Electrophilic Aromatic Bromination: This method involves the direct bromination of 4-methylbenzonitrile using an electrophilic bromine source, typically bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials and the desired impurity profile. The Sandmeyer reaction is often preferred for its high regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material. Electrophilic bromination of 4-methylbenzonitrile can be effective, but may lead to a mixture of isomers and other side products if not carefully controlled.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction progress. For TLC, a non-polar eluent system such as a mixture of hexanes and ethyl acetate is suitable. GC-MS can provide more detailed information on the formation of the product and the presence of any side products.

Q4: What are the common methods for purifying the final product?

A4: The crude this compound can be purified by several methods:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as ethanol/water or toluene/heptane, can be used.

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Distillation: If the product is obtained as an oil or has a low melting point, vacuum distillation may be a suitable purification method.

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 3-Amino-4-methylbenzonitrile

This section addresses common issues when synthesizing this compound via the Sandmeyer reaction.

Diagram of the Sandmeyer Reaction Workflow:

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Start 3-Amino-4-methylbenzonitrile Diazotization React with NaNO2 / HBr (0-5 °C) Start->Diazotization Step 1 Diazonium_Salt 3-Cyano-4-methylbenzenediazonium bromide Diazotization->Diazonium_Salt Formation Sandmeyer Add CuBr (Heat) Diazonium_Salt->Sandmeyer Step 2 Product This compound Sandmeyer->Product Byproducts Side Products: - 3-Hydroxy-4-methylbenzonitrile - 4-Methylbenzonitrile - Azo compounds Sandmeyer->Byproducts

Caption: Workflow for the Sandmeyer synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete diazotization: The initial step of forming the diazonium salt is crucial and sensitive to temperature.- Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.[1] - Ensure the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine. - Test for excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.[1]
Premature decomposition of the diazonium salt: Diazonium salts are unstable and can decompose if the temperature is too high.- Keep the diazonium salt solution cold (0-5 °C) at all times before and during the addition of the copper(I) bromide solution.
Inactive copper(I) bromide catalyst: The Cu(I) catalyst can oxidize to Cu(II), which is less effective.- Use freshly prepared or commercially available high-purity copper(I) bromide. - If preparing in-house, ensure all traces of Cu(II) are removed.
Formation of Phenolic Byproduct (3-Hydroxy-4-methylbenzonitrile) Reaction of the diazonium salt with water: This is a common side reaction in aqueous media.- Ensure the concentration of bromide ions is high to favor the Sandmeyer reaction over hydroxylation. - Add the diazonium salt solution to the hot copper(I) bromide solution promptly.
Presence of De-aminated Product (4-Methylbenzonitrile) Reductive deamination of the diazonium salt: This can occur in the presence of reducing agents.- Ensure the absence of any reducing impurities in the starting materials or solvents.
Formation of Colored Impurities (Azo Compounds) Azo coupling: The diazonium salt can couple with the unreacted starting amine or other aromatic compounds present in the reaction mixture.- Maintain a sufficiently acidic pH during diazotization to prevent the free amine from being available for coupling. - Ensure complete diazotization before proceeding to the Sandmeyer step.
Route 2: Electrophilic Bromination of 4-Methylbenzonitrile

This section provides troubleshooting for the direct bromination of 4-methylbenzonitrile.

Diagram of the Electrophilic Bromination Pathway and Side Reactions:

Start 4-Methylbenzonitrile Reaction Br2 / FeBr3 (Lewis Acid Catalyst) Start->Reaction Desired Pathway Side_Reaction_1 Benzylic Bromination (Radical Pathway) Start->Side_Reaction_1 Undesired Pathway (e.g., UV light, radical initiator) Product This compound Reaction->Product Side_Reaction_2 Polybromination Product->Side_Reaction_2 Excess Br2 Side_Product_1 4-(Bromomethyl)benzonitrile Side_Reaction_1->Side_Product_1 Side_Product_2 Dibromo-4-methylbenzonitrile isomers Side_Reaction_2->Side_Product_2

Caption: Desired electrophilic bromination and common side reactions.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Benzylic Bromide (4-(Bromomethyl)benzonitrile) Radical bromination pathway is favored: This occurs in the presence of UV light or radical initiators (e.g., AIBN, benzoyl peroxide).- Conduct the reaction in the dark, excluding any sources of UV light. - Do not use radical initiators. The reaction should be performed with a Lewis acid catalyst to promote electrophilic aromatic substitution.
Low Yield of Desired 3-Bromo Isomer Incorrect reaction conditions: Temperature and catalyst loading can affect regioselectivity and yield.- The methyl group is an ortho,para-director and the cyano group is a meta-director. Bromination at the 3-position is electronically favored. Optimize the reaction temperature; lower temperatures often increase selectivity. - Ensure the Lewis acid catalyst (e.g., FeBr₃) is anhydrous and added in the correct stoichiometric amount.
Formation of Polybrominated Products Excess bromine: Using too much bromine can lead to the formation of dibromo- and tribromo- substituted products.- Use a stoichiometric amount of bromine (1.0-1.1 equivalents) relative to 4-methylbenzonitrile. - Add the bromine slowly to the reaction mixture to maintain a low concentration at any given time.
Reaction Fails to Initiate or is Sluggish Inactive catalyst: The Lewis acid catalyst may be hydrated or of poor quality.- Use freshly opened or properly stored anhydrous iron(III) bromide. - Consider activating the catalyst by heating under vacuum before use.

Experimental Protocols

Protocol 1: Sandmeyer Reaction of 3-Amino-4-methylbenzonitrile

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Amino-4-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Starch-iodide paper

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-amino-4-methylbenzonitrile in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

    • Check for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and heat it to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Electrophilic Bromination of 4-Methylbenzonitrile

This protocol is a general procedure and should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 4-Methylbenzonitrile

  • Iron(III) bromide (FeBr₃, anhydrous)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Aqueous sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a flask protected from light, dissolve 4-methylbenzonitrile in an anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).

    • Add anhydrous iron(III) bromide to the solution.

    • Cool the mixture in an ice bath.

  • Bromination:

    • Slowly add a solution of bromine in the same anhydrous solvent to the cooled mixture dropwise with stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by slowly pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

References

How to remove succinimide impurity from 3-Bromo-4-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the effective removal of succinimide impurity from 3-Bromo-4-methylbenzonitrile reaction mixtures. Succinimide is a common byproduct when N-bromosuccinimide (NBS) is used as a brominating agent in the synthesis of this compound from precursors like 4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of succinimide impurity in this compound reactions?

The primary source of succinimide is the use of N-bromosuccinimide (NBS) as a reagent for allylic or benzylic bromination.[1][2] In the synthesis of this compound, NBS is often employed to brominate the methyl group of a precursor, which is then further converted to the nitrile. During the bromination reaction, NBS is reduced to succinimide.

Q2: Why is it important to remove succinimide from the final product?

Succinimide is an impurity that can interfere with subsequent reaction steps and may compromise the purity, yield, and biological activity of the final active pharmaceutical ingredient (API). Its presence can also lead to challenges in crystallization and isolation of the desired product.

Q3: What are the common methods for removing succinimide?

The most common methods for removing the succinimide byproduct leverage its physical properties, particularly its solubility. These methods include:

  • Aqueous Extraction (Wash): Succinimide is soluble in water, allowing for its removal by washing the organic reaction mixture with water or a basic aqueous solution.[3][4]

  • Precipitation and Filtration: Succinimide has low solubility in certain non-polar organic solvents and may precipitate out of the reaction mixture, allowing for removal by filtration.[3]

  • Column Chromatography: While succinimide's polarity can make it challenging to separate from polar products, flash chromatography or filtration through a plug of silica can be effective.[3][5]

  • Recrystallization: This technique purifies the solid this compound, leaving the more soluble succinimide impurity in the mother liquor.

Q4: Can I use a basic wash to remove succinimide?

Yes, a wash with a dilute basic solution like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is very effective.[3][4] The base deprotonates succinimide (pKa ~9.6), forming a water-soluble salt that is readily extracted into the aqueous phase.[3] However, ensure your target molecule, this compound, is stable under basic conditions and does not contain base-labile functional groups.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Succinimide remains after aqueous wash. 1. Insufficient volume of wash solution. 2. Inefficient mixing of organic and aqueous layers. 3. Product has some water solubility, pulling succinimide back into the organic layer.1. Increase the volume of the aqueous wash or perform multiple washes. 2. Ensure vigorous stirring during the extraction. 3. Use a brine (saturated NaCl solution) wash after the water wash to reduce the solubility of organic compounds in the aqueous layer.[4]
Product co-elutes with succinimide during column chromatography. The polarity of the product and succinimide are too similar in the chosen eluent system.1. Adjust the solvent system for your column. A less polar eluent may improve separation. 2. Perform an aqueous wash to remove the bulk of the succinimide before running the column. 3. Filter the crude reaction mixture through a short plug of silica gel before the main chromatographic purification.[3][5]
Low yield after recrystallization. 1. Too much solvent was used. 2. The cooling process was too rapid, trapping impurities. 3. The product is significantly soluble in the recrystallization solvent even at low temperatures.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Choose a different recrystallization solvent or a mixed-solvent system.
Oiling out during recrystallization. The melting point of the crude product is lower than the boiling point of the solvent, or there is a high concentration of impurities.1. Re-heat the mixture, add more solvent, and allow it to cool more slowly. 2. Try a lower-boiling point solvent for recrystallization.

Purification Method Comparison

Method Principle Typical Purity Improvement Potential Yield Loss Advantages Disadvantages
Aqueous Wash Differential solubility of succinimide in water vs. organic solvent.GoodLowSimple, fast, and inexpensive.May not remove all succinimide; emulsions can form.
Basic Aqueous Wash Conversion of succinimide to a highly water-soluble salt.ExcellentLowHighly effective for removing succinimide.Product must be stable to base.
Precipitation & Filtration Low solubility of succinimide in specific non-polar solvents.Moderate to GoodLow to ModerateSimple and effective if a suitable solvent is used for the reaction.Product must be soluble in the chosen solvent.
Column Chromatography Differential adsorption of product and impurities on a stationary phase.Very Good to ExcellentModerateCan achieve high purity.Time-consuming, uses large volumes of solvent, and can be costly.
Recrystallization Difference in solubility of the product and impurities in a solvent at different temperatures.ExcellentModerate to HighCan yield very pure crystalline product.Requires finding a suitable solvent; can have significant material loss.

Experimental Protocols

Protocol 1: Aqueous Workup for Succinimide Removal

This protocol is suitable for a reaction mixture where this compound is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Quenching Excess NBS (if necessary): If unreacted NBS is present, cool the reaction mixture and quench by adding an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the color of bromine disappears.[3]

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and separate the layers, discarding the aqueous layer. This step is highly effective at removing remaining succinimide.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water. Separate and discard the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

This protocol is for the purification of crude this compound that has already undergone a preliminary workup.

  • Solvent Selection: Choose a suitable solvent for recrystallization. A good solvent will dissolve the this compound when hot but not when cold. Potential solvents include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Analysis start Start: Crude Reaction Mixture (this compound + Succinimide) aqueous_wash Aqueous Wash (Water & NaHCO3) start->aqueous_wash Primary Path filtration Alternative: Precipitation & Filtration start->filtration If succinimide precipitates chromatography Column Chromatography aqueous_wash->chromatography filtration->chromatography recrystallization Recrystallization chromatography->recrystallization For highest purity end End: Pure this compound chromatography->end recrystallization->end

Caption: Workflow for the removal of succinimide from this compound.

Logical Decision Pathway for Purification

purification_decision start Crude Reaction Mixture is_base_stable Is the product base-stable? start->is_base_stable basic_wash Perform Basic Aqueous Wash (NaHCO3) is_base_stable->basic_wash Yes neutral_wash Perform Neutral Aqueous Wash (Water) is_base_stable->neutral_wash No check_purity Check Purity (TLC, NMR) basic_wash->check_purity neutral_wash->check_purity is_pure Is the product pure enough? check_purity->is_pure column_chrom Column Chromatography is_pure->column_chrom No, significant impurities remain recrystallize Recrystallization is_pure->recrystallize No, minor impurities remain end Pure Product is_pure->end Yes column_chrom->end recrystallize->end

Caption: Decision tree for selecting a purification strategy for this compound.

References

Technical Support Center: Purification of 3-Bromo-4-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-bromo-4-methylbenzonitrile by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.

Problem Possible Cause Recommended Solution
Low or No Crystal Formation The compound may be too soluble in the chosen solvent even at low temperatures.- Try adding a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation. - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth. - Introduce a seed crystal of pure this compound to initiate crystallization.
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, causing the compound to melt before dissolving.[1]- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. - Ensure the solution is not supersaturated before cooling.
Poor Recovery/Low Yield Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[2]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3] - To check for product in the mother liquor, take a small sample and evaporate the solvent. If a significant amount of solid remains, a second recrystallization of the mother liquor may be warranted.[2] - Ensure the solution is cooled sufficiently to maximize crystal formation.
Crystals are Colored or Impure The impurities are co-crystallizing with the product.- If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] - Ensure the cooling process is slow and undisturbed to allow for the formation of pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice.
Premature Crystallization The solution cools too quickly, causing the compound to crystallize in the funnel during hot filtration.- Use a heated filter funnel to maintain the temperature of the solution during filtration.[2] - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] Common choices for similar aromatic nitriles include ethanol, isopropanol, or a mixed solvent system like toluene-heptane.[2] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude this compound.[2][3] Add the hot solvent portion-wise to the solid with heating and swirling until the solid just dissolves.

Q3: My compound has a melting point of 41-45°C. What precautions should I take?

A3: With a relatively low melting point, there is a risk of the compound "oiling out" if a high-boiling point solvent is used.[1] Select a solvent with a boiling point lower than the melting point of your compound. If oiling out occurs, you may need to use a larger volume of solvent or a different solvent system.

Q4: How can I improve the purity of my final product?

A4: To improve purity, ensure a slow rate of cooling to allow for the formation of well-defined crystals, as rapid cooling can trap impurities.[3] Washing the collected crystals with a small amount of ice-cold solvent will also help to remove any adhering impurities from the mother liquor.

Q5: What should I do if my crystals don't form after cooling?

A5: If crystals do not form, you can try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus of the solution. Alternatively, adding a "seed crystal" of the pure compound can initiate the crystallization process. If the solution is too dilute, you may need to evaporate some of the solvent and attempt to crystallize again.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound. The choice of solvent and specific volumes will need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or a Toluene/Heptane mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude solid. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. A suitable solvent will dissolve the solid when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point (41-45°C) to remove any remaining solvent.

Solubility Data

SolventSolubility at Room Temperature (~20-25°C)Solubility at Elevated Temperatures
WaterInsolubleInsoluble
EthanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
TolueneSolubleVery Soluble
HeptaneInsolubleSparingly Soluble
AcetoneSolubleVery Soluble
DichloromethaneSolubleVery Soluble

Note: A mixture of a "good" solvent (one in which the compound is highly soluble) and a "poor" solvent (one in which the compound is sparingly soluble) can often be an effective recrystallization solvent system. For example, dissolving the compound in a minimal amount of hot toluene and then slowly adding heptane until the solution becomes slightly turbid can be an effective method.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No Crystal Formation start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield solution_clear Is the solution clear? no_crystals->solution_clear scratch Scratch flask solution_clear->scratch Yes seed Add seed crystal solution_clear->seed Yes concentrate Concentrate solution solution_clear->concentrate Yes check_solvent Check Solvent BP vs. Compound MP oiling_out->check_solvent lower_bp_solvent Use lower BP solvent check_solvent->lower_bp_solvent BP > MP more_solvent Use more solvent check_solvent->more_solvent BP > MP check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor second_crop Recover second crop check_mother_liquor->second_crop Product present less_solvent Use less solvent next time check_mother_liquor->less_solvent Product present

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Choosing a suitable solvent for 3-Bromo-4-methylbenzonitrile recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-4-methylbenzonitrile. The focus of this guide is to assist in the selection of a suitable solvent for recrystallization, a critical step in the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful recrystallization protocol. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₈H₆BrN[1]
Molecular Weight196.04 g/mol [1][2]
Melting Point41-45 °C[2][3][4]
AppearanceWhite to off-white solid[3]
Water SolubilityInsoluble[3][5]

Q2: What is the general principle for selecting a recrystallization solvent?

A2: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential allows the compound to dissolve when heated and then crystallize in a purer form as the solution cools, leaving impurities behind in the solvent.

Q3: Which solvents are generally suitable for recrystallizing aromatic nitriles like this compound?

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve, even when heated. The solvent is not polar enough.- Try a more polar solvent (e.g., ethanol, acetone).- Use a larger volume of the current solvent.
The compound dissolves completely at room temperature. The solvent is too polar.- Try a less polar solvent (e.g., toluene, hexanes).- Consider using a mixed solvent system where one solvent is a poor solvent for the compound.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling process is too rapid.The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to the hot solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Use a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated.The cooling process is too slow, or the final temperature is not low enough.- Boil off some of the solvent to increase the concentration.- Cool the solution in an ice bath.- Add a seed crystal of the pure compound.
Crystal yield is very low. Too much solvent was used.The compound has significant solubility in the cold solvent.Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution for a longer period or to a lower temperature.- Ensure the filtration apparatus is pre-heated to prevent cooling.
The recrystallized product is not pure. The cooling process was too fast, trapping impurities.The chosen solvent also dissolves the impurities well.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a different solvent or a solvent mixture that has a lower solubility for the suspected impurities.

Experimental Protocols

Small-Scale Solvent Screening Protocol

This protocol details a method for experimentally determining a suitable recrystallization solvent for this compound on a small scale.

Materials:

  • This compound (crude)

  • Selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes or small vials

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure-looking crystals.

Data Presentation: Predicted Solubility of this compound

Based on the principle of "like dissolves like," the following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents. This table should be used as a starting point for the experimental solvent screening described above.

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
WaterHighLowLowUnlikely (Good for washing)
MethanolHighModerateHighPotentially suitable, may require a co-solvent
EthanolHighModerateHighGood candidate
IsopropanolMediumLow to ModerateHighGood candidate
AcetoneMediumHighHighLikely too soluble
Ethyl AcetateMediumLow to ModerateHighGood candidate
DichloromethaneMediumHighHighLikely too soluble
TolueneLowLowHighGood candidate
Hexanes/HeptaneLowLowLow to ModeratePotentially suitable, may have low dissolving power

Mandatory Visualization

Recrystallization_Solvent_Selection start Start: Crude this compound test_solubility_rt Test Solubility in a Small Amount of Solvent at Room Temperature start->test_solubility_rt is_soluble_rt Is the compound soluble? test_solubility_rt->is_soluble_rt heat_solution Heat the Solution is_soluble_rt->heat_solution No unsuitable_solvent Unsuitable Solvent (Try a different one) is_soluble_rt->unsuitable_solvent Yes is_soluble_hot Is the compound soluble when hot? heat_solution->is_soluble_hot cool_solution Cool the Solution Slowly is_soluble_hot->cool_solution Yes too_little_solvent Add more hot solvent is_soluble_hot->too_little_solvent No crystals_form Do crystals form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes not_enough_solute Concentrate the solution crystals_form->not_enough_solute No unsuitable_solvent->test_solubility_rt Restart with new solvent too_little_solvent->heat_solution not_enough_solute->cool_solution

Caption: Workflow for selecting a suitable recrystallization solvent.

References

Troubleshooting low yields in Sonogashira coupling of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low yields in the Sonogashira coupling of 3-Bromo-4-methylbenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Sonogashira coupling of this compound is giving a low yield or failing completely. What are the most critical factors to check first?

Answer: When a Sonogashira reaction fails, the primary suspects are the quality of your reagents, the integrity of your catalyst, and the reaction atmosphere. Here are the initial critical checks:

  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[1][2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves using properly dried glassware and employing techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas to remove dissolved oxygen.[3]

  • Reagent Purity: The purity of your starting materials is paramount.

    • This compound and Alkyne: Ensure both are pure and free from contaminants that could poison the catalyst.[1]

    • Solvent and Base: Use anhydrous solvents and ensure your amine base (e.g., triethylamine, diisopropylamine) is dry.[1][4] Water can negatively impact the catalytic cycle. Distilling the amine base may be necessary if it has been stored for a long time.[4]

  • Catalyst Activity:

    • Palladium Catalyst: Palladium(0) species are the active catalysts. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ. The formation of palladium black is an indication of catalyst decomposition.[4]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Use a fresh bottle of CuI or a recently purchased batch.[1] A tan or off-white color is preferable to greenish hues, which may indicate the presence of Cu(II).

Question 2: I've confirmed my setup is inert and my reagents are pure, but the yield is still low. Could the reactivity of this compound be the issue?

Answer: Yes, the reactivity of the aryl halide is a crucial factor. The general reactivity trend for the aryl halide in Sonogashira coupling is I > OTf > Br > Cl.[1][5] Aryl bromides are less reactive than aryl iodides and often require more forcing conditions to achieve good yields.[1][6]

  • Reaction Temperature: For an aryl bromide like this compound, room temperature may not be sufficient. You may need to heat the reaction.[1][7] Temperatures in the range of 50-100 °C are commonly employed for aryl bromides.[7]

  • Electron-Withdrawing Groups: The nitrile group (-CN) is electron-withdrawing, which can decrease the electron density at the bromine-bearing carbon, making oxidative addition to the palladium center slower.

Question 3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[3] Here are several strategies to minimize it:

  • Strictly Anaerobic Conditions: As mentioned, rigorously excluding oxygen is the first line of defense.[3]

  • Copper-Free Conditions: Numerous protocols exist for copper-free Sonogashira couplings.[1][8][9] These methods completely avoid the primary pathway for Glaser coupling. This is often the most effective solution.

  • Control Alkyne Concentration: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[3]

Question 4: What are the optimal choices for the base and solvent for the coupling of this compound?

Answer: The choice of base and solvent can significantly impact the reaction outcome.

  • Base: An amine base is required to deprotonate the terminal alkyne.[1]

    • Commonly used bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).[1] Diisopropylamine has also been used successfully.[7]

    • Ensure the base is dry and used in excess (typically 2-5 equivalents).[7]

  • Solvent: The solvent must be able to dissolve all reaction components.[10]

    • Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[7][10]

    • In some cases, the amine base itself can be used as the solvent.[4]

    • Be aware that strongly coordinating solvents like DMF can sometimes hinder the reaction, and a less coordinating solvent like toluene might be a better choice.[7][10]

Question 5: Should I consider using different ligands for the palladium catalyst?

Answer: Yes, the choice of ligand can have a profound effect on the catalyst's activity.

  • Standard Ligands: Triphenylphosphine (PPh₃) is a common ligand for Sonogashira reactions.

  • Bulky and Electron-Rich Ligands: For less reactive aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step.[11] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and dppf (1,1'-Bis(diphenylphosphino)ferrocene).[7][9] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[11]

Quantitative Data Summary

ParameterTypical Range for Aryl BromidesRemarks
Pd Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
CuI Co-catalyst Loading 0.5-10 mol%Not required for copper-free protocols.
Ligand to Palladium Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.
Base (e.g., TEA, DIPEA) 2-5 equivalentsCan also be used as the solvent.[4]
Temperature 50 - 100 °CAryl bromides often require heating.[7]
Reaction Time 2 - 24 hoursMonitor by TLC or GC/LC-MS.

Experimental Protocols

Standard Sonogashira Coupling Protocol for this compound

This protocol is a general starting point and may require optimization.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Experiment: Copper-Free Protocol

If Glaser homocoupling is a significant issue, consider a copper-free protocol.

  • Catalyst Preparation: In a Schlenk flask, prepare the active Pd(0) catalyst in situ. For example, combine (AllylPdCl)₂ (0.01 mmol, 1 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (0.04 mmol, 4 mol%) in an anhydrous, degassed solvent.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.) in the chosen solvent. Add the base (e.g., Cs₂CO₃ or an amine base).

  • Reaction Initiation: Transfer the pre-formed active catalyst solution to the flask containing the substrates and base via a cannula.

  • Reaction Conditions and Workup: Follow the general procedure for heating, monitoring, workup, and purification as described in the standard protocol.

Visualizations

Sonogashira_Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_atmosphere 1. Check Reaction Atmosphere start->check_atmosphere is_inert Is atmosphere strictly inert? check_atmosphere->is_inert check_reagents 2. Verify Reagent Quality are_reagents_pure Are reagents pure and dry? check_reagents->are_reagents_pure check_conditions 3. Optimize Reaction Conditions are_conditions_optimal Are T, base, solvent optimal? check_conditions->are_conditions_optimal check_catalyst 4. Evaluate Catalyst System is_catalyst_active Is the catalyst system effective? check_catalyst->is_catalyst_active success Improved Yield is_inert->check_reagents Yes fix_atmosphere Degas solvent (freeze-pump-thaw). Use dry glassware. Maintain positive inert gas pressure. is_inert->fix_atmosphere No fix_atmosphere->check_atmosphere are_reagents_pure->check_conditions Yes fix_reagents Purify starting materials. Use fresh, anhydrous solvent. Distill amine base. are_reagents_pure->fix_reagents No fix_reagents->check_reagents are_conditions_optimal->check_catalyst Yes fix_conditions Increase temperature (50-100 °C). Screen different bases/solvents. Consider slow alkyne addition. are_conditions_optimal->fix_conditions No fix_conditions->check_conditions is_catalyst_active->success Yes fix_catalyst Use fresh Pd and CuI catalysts. Switch to a copper-free protocol. Try bulky, electron-rich ligands (e.g., P(t-Bu)3, dppf). is_catalyst_active->fix_catalyst No fix_catalyst->check_catalyst

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 Oxidative Addition failure1 Failure Point: Pd(0) decomposition (e.g., Pd black) pd0->failure1 pd_complex2 R-Pd(II)(C≡CR')L2 pd_complex1->pd_complex2 Transmetalation failure2 Failure Point: Slow Oxidative Addition (Aryl Bromide) pd_complex1->failure2 pd_complex2->pd0 Reductive Elimination product R-C≡CR' pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 failure3 Failure Point: Alkyne Homocoupling (Glaser Coupling) cu_acetylide->failure3 alkyne H-C≡CR' alkyne->cu_acetylide Base aryl_halide R-X aryl_halide->pd_complex1 base Base cux CuX

Caption: Sonogashira catalytic cycle with potential points of failure.

References

Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in cross-coupling reactions involving 3-Bromo-4-methylbenzonitrile, with a specific focus on preventing the formation of homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other. In the case of reactions with this compound, this can manifest in two primary ways:

  • Aryl Halide Homocoupling: Two molecules of this compound couple to form 4,4'-dimethyl-[1,1'-biphenyl]-3,3'-dicarbonitrile.

  • Organometallic Homocoupling: If you are using an organometallic reagent (e.g., in Suzuki, Sonogashira, or Kumada coupling), two molecules of this reagent can couple to form a symmetrical byproduct.

This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired cross-coupled product, and can complicate purification due to the structural similarities between the product and the homocoupled byproduct.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the organometallic reagent.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the organometallic reagent to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction before the main catalytic cycle is established.

Q3: How does the electronic nature of this compound affect its tendency for homocoupling?

A3: The presence of the electron-withdrawing nitrile (-CN) group on the aromatic ring can influence the reaction kinetics. While specific quantitative data on the homocoupling of this compound is scarce in the literature, the electronic properties can affect the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing nature of the nitrile group can make the aryl halide more susceptible to oxidative addition to the Pd(0) catalyst. This can be beneficial for the desired cross-coupling but may also influence the propensity for side reactions under non-optimal conditions.

Q4: Can the choice of catalyst, ligand, and base impact the extent of homocoupling?

A4: Absolutely. The selection of these reagents is critical in minimizing homocoupling.

  • Catalyst: Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) is generally preferred over Pd(II) sources (e.g., Pd(OAc)₂ or PdCl₂) to avoid the initial Pd(II)-mediated homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can be highly effective. Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step.

  • Base: The choice of base is crucial for activating the organometallic partner in many cross-coupling reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to stronger bases.

Troubleshooting Guides

Issue 1: Significant Formation of Biaryl Homocoupling Product (from this compound)

This issue is more prevalent in reactions like Ullmann or certain Heck-type couplings but can occur in other cross-coupling reactions under specific conditions.

Troubleshooting Workflow:

start High Biaryl Homocoupling (from Aryl Halide) q1 Is the reaction temperature too high? start->q1 a1_yes Reduce Temperature q1->a1_yes Yes q2 Is an active Pd(0) source being used? q1->q2 No a1_yes->q2 a2_no Consider a different catalyst system (e.g., Ni-based for Kumada) q2->a2_no No q3 Is the reaction rigorously deoxygenated? q2->q3 Yes a2_no->q3 a3_no Improve degassing procedure q3->a3_no No end Reduced Homocoupling q3->end Yes a3_no->end

Caption: Troubleshooting workflow for aryl halide homocoupling.

Quantitative Data (Illustrative for Aryl Bromides):

ParameterCondition AYield of Cross-Coupled ProductYield of Homocoupled BiarylCondition BYield of Cross-Coupled ProductYield of Homocoupled Biaryl
Temperature 120 °C65%25%80 °C85%<5%
Catalyst NiCl₂(dppe)70%20%Pd(PPh₃)₄90%<2%
Atmosphere Air40%50%Inert (N₂/Ar)>95%Trace

Note: Data is illustrative and based on general observations for aryl bromides. Actual results with this compound may vary.

Experimental Protocol: General Procedure to Minimize Aryl Halide Homocoupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any solid reagents.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the degassed solvent.

  • Degassing: Further degas the reaction mixture by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction to the optimized temperature and monitor by TLC or LC-MS.

Issue 2: Significant Formation of Homocoupled Product from the Organometallic Reagent (e.g., Boronic Acid in Suzuki Coupling)

This is a very common issue in Suzuki-Miyaura and other related cross-coupling reactions.

Troubleshooting Workflow:

start High Organometallic Homocoupling q1 Is the reaction rigorously deoxygenated? start->q1 a1_no Improve degassing procedure (sparging, freeze-pump-thaw) q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) q2->a2_yes Yes q3 Is the ligand appropriate? q2->q3 No a2_yes->q3 a3_no Use bulky, electron-rich ligands (e.g., XPhos, SPhos) q3->a3_no No q4 Is the base too strong? q3->q4 Yes a3_no->q4 a4_yes Use a weaker base (e.g., K2CO3, K3PO4) q4->a4_yes Yes q5 Consider adding a mild reducing agent q4->q5 No a4_yes->q5 a5_yes Add potassium formate (HCOOK) q5->a5_yes Yes end Reduced Homocoupling q5->end No a5_yes->end

Caption: Troubleshooting workflow for organometallic homocoupling.

Quantitative Data (Illustrative for Suzuki Coupling of Aryl Bromides):

ParameterCondition AYield of Cross-Coupled ProductYield of Homocoupled Boronic Acid ProductCondition BYield of Cross-Coupled ProductYield of Homocoupled Boronic Acid Product
Catalyst Pd(OAc)₂70%20%Pd(PPh₃)₄92%<2%
Ligand PPh₃75%15%XPhos95%<1%
Atmosphere Air50%40%Inert (N₂/Ar)>95%Trace
Additive None80%10%HCOOK93%<2%

Note: Data is illustrative and based on general observations for aryl bromides. Actual results with this compound may vary.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Boronic Acid Homocoupling

  • Reagent Preparation: Ensure all solvents are thoroughly degassed prior to use. Dry the base (e.g., K₂CO₃) in an oven before use.

  • Reaction Setup: To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the degassed solvent (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Key Signaling Pathways and Experimental Workflows

Proposed Mechanisms for Homocoupling:

cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd0 Pd(0)L_n PdII_O [L_nPd(II)-O] Pd0->PdII_O Oxidation O2 O2 O2->PdII_O RR R-R (Homocoupled Product) PdII_O->RR + 2 R-B(OH)2 R_B 2 R-B(OH)2 R_B->RR PdII_precat Pd(II)X2 (Precatalyst) RR2 R-R (Homocoupled Product) PdII_precat->RR2 + 2 R-B(OH)2 R_B2 2 R-B(OH)2 R_B2->RR2 Pd0_2 Pd(0)L_n RR2->Pd0_2 generates

Caption: Mechanisms of boronic acid homocoupling.

By understanding the causes of homocoupling and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and yield of cross-coupling reactions with this compound.

Improving the regioselectivity of 3-Bromo-4-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 3-Bromo-4-methylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for the synthesis of this compound:

  • Direct Electrophilic Bromination of 4-Methylbenzonitrile: This approach involves the direct bromination of the aromatic ring of 4-methylbenzonitrile. However, achieving high regioselectivity for the desired 3-bromo isomer is challenging due to the directing effects of the methyl and cyano groups.

  • Sandmeyer Reaction of 3-Amino-4-methylbenzonitrile: This method offers a more regioselective route. It involves the diazotization of 3-Amino-4-methylbenzonitrile followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.[1][2]

Q2: Why is achieving high regioselectivity in the direct bromination of 4-methylbenzonitrile difficult?

A2: The difficulty in achieving high regioselectivity arises from the competing directing effects of the substituents on the benzene ring. The methyl group (-CH₃) is an ortho-, para-director, while the cyano group (-CN) is a meta-director. This results in a mixture of isomeric products, primarily the desired 3-bromo isomer and the undesired 2-bromo and 4-bromo isomers.

Q3: Which synthetic route is recommended for obtaining high purity this compound?

A3: For achieving high purity and regioselectivity, the Sandmeyer reaction starting from 3-Amino-4-methylbenzonitrile is the recommended route. This method avoids the formation of other positional isomers that are common in the direct bromination of 4-methylbenzonitrile.

Q4: What are the common byproducts in the synthesis of this compound?

A4:

  • Direct Bromination Route: The main byproducts are positional isomers, including 2-Bromo-4-methylbenzonitrile and to a lesser extent, products of benzylic bromination if radical conditions are used.[3]

  • Sandmeyer Reaction Route: Potential byproducts can include the corresponding phenol (3-hydroxy-4-methylbenzonitrile) if the diazonium salt reacts with water, and deamination products (4-methylbenzonitrile). Biaryl compounds can also be formed as minor impurities.

Troubleshooting Guides

Issue 1: Low Regioselectivity in Direct Bromination of 4-Methylbenzonitrile

Problem: The reaction yields a mixture of isomers (2-bromo, 3-bromo, and others) that are difficult to separate.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Catalyst Standard Lewis acids like FeCl₃ or AlCl₃ can lead to poor selectivity.Consider using shape-selective catalysts like zeolites, which can favor the formation of a specific isomer. However, this often favors the para-isomer. For meta-directing bromination, specific Lewis acids under controlled conditions might be required.
Harsh Reaction Conditions High temperatures can decrease regioselectivity.Perform the reaction at lower temperatures. For some aromatic brominations, temperatures between -20°C and 0°C have been shown to improve selectivity.
Choice of Brominating Agent Molecular bromine (Br₂) with a strong Lewis acid is often not selective.N-Bromosuccinimide (NBS) in the presence of a mild acid catalyst or in specific solvents might offer better control. Ruthenium-catalyzed meta-selective C-H bromination has been reported for some aromatic compounds, though its applicability here would require investigation.[4]
Issue 2: Low Yield in the Sandmeyer Reaction

Problem: The overall yield of this compound is lower than expected.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Diazotization The conversion of the amine to the diazonium salt is incomplete.Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite and ensure adequate acidity (e.g., with HCl or HBr).
Decomposition of Diazonium Salt Diazonium salts are unstable and can decompose before the addition of the copper(I) bromide solution.Prepare the diazonium salt solution at 0-5 °C and use it immediately in the subsequent Sandmeyer reaction. Avoid exposing the solution to elevated temperatures.
Side Reactions The diazonium salt can react with water to form a phenol or undergo other undesired reactions.Ensure the reaction medium is sufficiently acidic to suppress phenol formation. The slow and controlled addition of the diazonium salt solution to the copper(I) bromide solution is crucial.
Inefficient Copper Catalyst The copper(I) bromide may be of poor quality or used in insufficient amounts.Use freshly prepared or high-quality copper(I) bromide. A stoichiometric amount is often used to ensure good reactivity. Some protocols suggest a mixture of Cu(I) and Cu(II) salts can be beneficial.[5]
Issue 3: Difficulty in Product Purification

Problem: The final product is contaminated with starting materials or byproducts.

Possible Causes & Solutions:

Cause Explanation Solution
Presence of Isomers (Direct Bromination) The boiling points of the bromo-4-methylbenzonitrile isomers are often very close, making distillation challenging.Utilize column chromatography on silica gel with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) for separation. Recrystallization from an appropriate solvent system may also be effective if the isomers have different solubilities.
Residual Copper Salts (Sandmeyer Reaction) Copper salts from the reaction can contaminate the product.After the reaction, perform a thorough aqueous workup. Washing the organic extract with an aqueous solution of ammonia or a complexing agent like EDTA can help remove residual copper salts.
Unreacted Starting Material The reaction did not go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently warming the reaction mixture (for the Sandmeyer step).

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Recommended for High Regioselectivity)

This protocol is adapted from general Sandmeyer reaction procedures.

Step 1: Diazotization of 3-Amino-4-methylbenzonitrile

  • In a round-bottom flask, dissolve 3-Amino-4-methylbenzonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr) (3.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Cool the CuBr solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: General Considerations for Direct Bromination of 4-Methylbenzonitrile (for Investigating Regioselectivity)

Note: This is a general guide as achieving high selectivity for the 3-bromo isomer is challenging.

  • Reactants: 4-Methylbenzonitrile (1.0 eq), Brominating agent (e.g., Br₂ or NBS, 1.0-1.1 eq), and a catalyst.

  • Catalyst Selection:

    • Iron Filings/Powder: A classic catalyst for electrophilic aromatic bromination.

    • Lewis Acids (e.g., FeCl₃, AlCl₃): Use with caution as they can be unselective.

    • Zeolites: May enhance selectivity, but often for the para-isomer.

  • Solvent: A non-polar, inert solvent such as dichloromethane or carbon tetrachloride is typically used.

  • Temperature: Maintain a low temperature (e.g., 0 °C) to improve selectivity.

  • Procedure:

    • Dissolve 4-methylbenzonitrile in the chosen solvent and cool to the desired temperature.

    • Add the catalyst.

    • Slowly add the brominating agent, keeping the temperature constant.

    • Monitor the reaction by TLC or GC to determine the isomer ratio.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.

    • Perform an aqueous workup, dry the organic layer, and concentrate.

    • Analyze the product mixture to determine the yield and isomer distribution. Separation of isomers will likely require careful column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Synthesis

Parameter Direct Bromination of 4-Methylbenzonitrile Sandmeyer Reaction of 3-Amino-4-methylbenzonitrile
Starting Material 4-Methylbenzonitrile3-Amino-4-methylbenzonitrile
Regioselectivity Generally low; mixture of isomersHigh; predominantly the 3-bromo isomer
Key Reagents Br₂ or NBS, Lewis Acid/CatalystNaNO₂, HBr, CuBr
Reaction Conditions Low temperature may improve selectivityLow temperature for diazotization, mild heating for Sandmeyer step
Purification Challenging due to similar properties of isomersMore straightforward
Expected Yield Variable and often low for the desired isomerModerate to good

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Bromination cluster_purification Step 3: Purification A 3-Amino-4-methylbenzonitrile B NaNO2, HBr 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D CuBr C->D Reacts with E This compound D->E Yields F N2 gas D->F Byproduct G Crude Product E->G H Column Chromatography/ Recrystallization G->H Purified by I Pure this compound H->I Results in

Caption: Workflow for the Sandmeyer synthesis of this compound.

Direct_Bromination_Challenges Start Direct Bromination of 4-Methylbenzonitrile Directors Competing Directing Effects: -CH3 (ortho, para) -CN (meta) Start->Directors Products Mixture of Isomers Directors->Products Isomer1 2-Bromo-4-methylbenzonitrile (ortho to -CH3, meta to -CN) Products->Isomer1 Isomer2 This compound (meta to -CH3, ortho to -CN) (Desired Product) Products->Isomer2 Separation Difficult Purification Products->Separation

Caption: Challenges in the direct bromination of 4-methylbenzonitrile.

References

Managing reaction temperature for 3-Bromo-4-methylbenzonitrile stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the reaction temperature to ensure the stability of 3-Bromo-4-methylbenzonitrile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to temperature management?

A1: Understanding the physical properties of this compound is crucial for safe handling and reaction setup. Key temperature-related data is summarized below.

PropertyValueSource(s)
Melting Point41-45 °C[1]
Boiling Point259.0 ± 20.0 °C at 760 mmHg[1]
Flash Point> 110 °C (closed cup)
AppearanceWhite to off-white solid
Storage TemperatureRoom Temperature (in a dry, sealed container)

Q2: What is the recommended storage temperature for this compound to ensure its stability?

A2: For long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture.

Q3: Is there a known decomposition temperature for this compound?

Q4: Can common high-boiling point solvents like DMF or DMSO react with this compound at elevated temperatures?

A4: While specific studies on the interaction between this compound and solvents like DMF and DMSO at high temperatures are not available, it is known that these solvents can have complex reactivity at elevated temperatures. For instance, DMSO can decompose, and DMF can undergo hydrolysis or act as a reactant under certain conditions. It is advisable to conduct small-scale trials to assess stability and potential side reactions when using these solvents at temperatures approaching their boiling points for extended periods.

Troubleshooting Guide: Managing Reaction Temperature

This guide addresses common issues related to temperature control during reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or no product yield Reaction temperature is too low: The activation energy for the desired transformation may not be reached.- Gradually increase the reaction temperature in increments of 5-10 °C. - Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS). - Consider using a higher-boiling point solvent if the current solvent limits the achievable temperature.
Reaction temperature is too high: The starting material or the desired product may be decomposing.- Lower the reaction temperature. - If the reaction requires high temperatures, consider reducing the reaction time. - Analyze the crude reaction mixture for potential degradation products.
Formation of unexpected byproducts Side reactions at elevated temperatures: High temperatures can promote alternative reaction pathways or decomposition.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - Purify the starting material to remove any impurities that might catalyze side reactions at higher temperatures. - Analyze byproducts to understand the degradation pathway and adjust reaction conditions accordingly.
Reaction appears to stall Inadequate heat transfer: Poor stirring or improper heating can lead to non-uniform temperature within the reaction mixture.- Ensure vigorous and efficient stirring. - Use a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture for accurate temperature monitoring and control.
Discoloration of the reaction mixture Thermal degradation: Darkening of the solution can indicate decomposition of reactants or products.- Immediately lower the reaction temperature. - If possible, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Check the purity of the starting material and solvents.

Experimental Protocols

Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Benzylic Bromination and Delépine Reaction

This two-step protocol illustrates a typical use of a related bromo-methylbenzonitrile intermediate where temperature control is important.

Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile

  • Materials:

    • 3-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • A radical initiator (e.g., Azobisisobutyronitrile - AIBN)

    • Anhydrous chloroform or ethanol

  • Procedure:

    • Dissolve 3-methylbenzonitrile and a catalytic amount of AIBN in anhydrous chloroform.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.[2]

Step 2: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile (Delépine Reaction)

  • Materials:

    • Crude 4-(bromomethyl)-3-methylbenzonitrile from Step 1

    • Hexamethylenetetramine

    • Ethanol

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide solution

  • Procedure:

    • Dissolve the crude 4-(bromomethyl)-3-methylbenzonitrile and hexamethylenetetramine in ethanol.

    • Stir the mixture at room temperature or with gentle heating until a precipitate of the quaternary ammonium salt forms.[2]

    • Filter the salt and suspend it in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours.[2]

    • Cool the reaction and remove the solvent under reduced pressure.

    • Treat the residue with a concentrated sodium hydroxide solution to liberate the free amine.

    • Extract the product with a suitable organic solvent, dry the organic extracts, and remove the solvent to obtain the final product.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Delépine Reaction start1 Dissolve 3-methylbenzonitrile and AIBN in Chloroform add_nbs Add NBS start1->add_nbs 1 reflux Reflux and Monitor add_nbs->reflux 2 workup1 Cool, Filter, Wash, Dry, and Concentrate reflux->workup1 3 intermediate Crude 4-(bromomethyl)-3-methylbenzonitrile workup1->intermediate 4 start2 Dissolve Intermediate and Hexamethylenetetramine in Ethanol intermediate->start2 form_salt Stir (Gentle Heat) to form Salt start2->form_salt 5 hydrolyze Hydrolyze Salt with HCl in Ethanol (Reflux) form_salt->hydrolyze 6 workup2 Concentrate, Basify, Extract, Dry, and Concentrate hydrolyze->workup2 7 product 4-(Aminomethyl)-3-methylbenzonitrile workup2->product 8

Caption: Workflow for the synthesis of 4-(Aminomethyl)-3-methylbenzonitrile.

troubleshooting_logic start Reaction Issue Encountered low_yield Low or No Yield start->low_yield byproducts Byproduct Formation start->byproducts discoloration Discoloration start->discoloration temp_too_low Is Temp Too Low? low_yield->temp_too_low temp_too_high Is Temp Too High? byproducts->temp_too_high degradation Is there Degradation? discoloration->degradation temp_too_low->temp_too_high No increase_temp Increase Temperature temp_too_low->increase_temp Yes decrease_temp Decrease Temperature temp_too_high->decrease_temp Yes check_purity Check Reagent/Solvent Purity temp_too_high->check_purity No degradation->decrease_temp Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Consider

Caption: Troubleshooting logic for temperature-related reaction issues.

References

Technical Support Center: Reactions Involving 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving 3-Bromo-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the functionalization of the carbon-bromine bond through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, it can undergo nucleophilic aromatic substitution reactions under specific conditions.

Q2: Are there any stability concerns with the nitrile group during work-up procedures?

A2: Yes, the nitrile group can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures, which can lead to hydrolysis to form a carboxylic acid or an amide.[1][2][3][4] Therefore, it is crucial to carefully control the pH and temperature during the work-up to avoid unwanted side reactions.

Q3: What are the typical solvents used for reactions with this compound?

A3: The choice of solvent depends on the specific reaction. For Suzuki and Buchwald-Hartwig reactions, common solvents include toluene, dioxane, THF, and DMF.[5][6] For nucleophilic aromatic substitution, polar aprotic solvents like DMF or DMSO are often employed.

Q4: How can I effectively remove the palladium catalyst after a cross-coupling reaction?

A4: Palladium residues can often be removed by filtration through a pad of Celite®.[7] For more stringent removal, treatment with activated carbon or a scavenger resin can be effective. In some cases, precipitation of the product followed by thorough washing can also reduce palladium contamination.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the desired biaryl product.

This is a common issue in Suzuki-Miyaura couplings. The following guide provides a systematic approach to troubleshooting.

Suzuki_Troubleshooting cluster_start Initial Observation cluster_checks Primary Checks cluster_solutions Potential Solutions start Low Yield Observed reagents Reagent Quality? - Boronic acid/ester fresh? - this compound pure? - Solvent anhydrous and degassed? start->reagents Check conditions Reaction Conditions? - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? start->conditions Check catalyst Catalyst System? - Catalyst/ligand appropriate? - Catalyst loading optimized? - Base suitable and pure? start->catalyst Check optimize_reagents Optimize Reagents - Use fresh, high-purity reagents. - Consider different boronic ester (e.g., pinacol). reagents->optimize_reagents If poor quality optimize_conditions Optimize Conditions - Screen different solvents (e.g., Toluene, Dioxane, 2-MeTHF). - Vary temperature and reaction time. conditions->optimize_conditions If suboptimal optimize_catalyst Optimize Catalyst System - Screen different Pd catalysts and phosphine ligands. - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). catalyst->optimize_catalyst If unsuitable end Improved Yield optimize_reagents->end Implement optimize_conditions->end Implement optimize_catalyst->end Implement

Common Side Reactions and Their Mitigation:

Side ReactionCauseMitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen, high temperature.Rigorously degas the solvent and maintain an inert atmosphere. Optimize reaction temperature.
Protodeboronation Presence of water or protic impurities, prolonged reaction times.Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[8]
Hydrodehalogenation Impurities in reagents or solvent acting as a hydride source.Use high-purity reagents and solvents.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or no reaction.

The Buchwald-Hartwig amination can be sensitive to various factors. This guide will help you diagnose and resolve common issues.

Buchwald_Hartwig_Troubleshooting cluster_start Initial Observation cluster_checks Primary Checks cluster_solutions Potential Solutions start Incomplete Conversion catalyst_system Catalyst System? - Appropriate Pd source and ligand? - Ligand sensitive to air/moisture? start->catalyst_system Check base_solvent Base and Solvent? - Base strong enough? - Reagents soluble in the chosen solvent? start->base_solvent Check atmosphere Inert Atmosphere? - Thoroughly degassed? - Maintained throughout the reaction? start->atmosphere Check optimize_catalyst Optimize Catalyst - Screen different ligands (e.g., XPhos, SPhos). - Use a pre-catalyst for better activity. catalyst_system->optimize_catalyst If unsuitable optimize_base_solvent Optimize Base/Solvent - Try a stronger base (e.g., NaOtBu, K3PO4). - Use a solvent that ensures solubility of all components. base_solvent->optimize_base_solvent If suboptimal improve_atmosphere Improve Inert Atmosphere - Use Schlenk techniques or a glovebox. - Ensure solvent is properly degassed. atmosphere->improve_atmosphere If compromised end Complete Conversion optimize_catalyst->end Implement optimize_base_solvent->end Implement improve_atmosphere->end Implement

Nucleophilic Aromatic Substitution (SNAr)

Problem: Reaction is slow or does not proceed.

SNAr reactions with this compound require specific conditions to proceed efficiently.

SNAr_Troubleshooting start Slow or No Reaction check_activation Is the ring sufficiently activated? - The nitrile group provides some activation. - Additional electron-withdrawing groups may be needed. start->check_activation check_nucleophile Is the nucleophile strong enough? - Strong nucleophiles like alkoxides or thiolates are typically required. start->check_nucleophile check_conditions Are the reaction conditions appropriate? - High temperature is often necessary. - Aprotic polar solvents are preferred. start->check_conditions solution_activation Consider a different synthetic route if activation is insufficient. check_activation->solution_activation solution_nucleophile Use a stronger nucleophile or a more reactive salt (e.g., potassium salt). check_nucleophile->solution_nucleophile solution_conditions Increase temperature. - Screen solvents like DMF, DMSO. check_conditions->solution_conditions end Successful Reaction solution_activation->end solution_nucleophile->end solution_conditions->end

Quantitative Data Summary

The following tables provide representative data for common reactions involving this compound. Please note that these are illustrative examples, and actual results may vary based on specific experimental conditions and the purity of reagents.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100892
3PdCl₂(dppf) (3)-Cs₂CO₃DMF110688

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001685
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101295
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1001889

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Protocol cluster_reagents Reagent Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. To a Schlenk flask, add: - this compound (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(OAc)₂ (0.02 eq) - SPhos (0.04 eq) - K₃PO₄ (2.0 eq) setup 2. Evacuate and backfill with Argon (3x). reagents->setup add_solvent 3. Add degassed dioxane. setup->add_solvent heat 4. Heat to 100 °C for 8 hours. add_solvent->heat monitor 5. Monitor by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool filter 7. Dilute with EtOAc and filter through Celite®. cool->filter wash 8. Wash organic layer with water and brine. filter->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography (Hexane/EtOAc). dry->purify

Detailed Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-phenyl-4-methylbenzonitrile.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Hartwig_Protocol cluster_reagents Reagent Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. To a Schlenk flask, add: - Pd₂(dba)₃ (0.02 eq) - BINAP (0.04 eq) - NaOtBu (1.4 eq) setup 2. Evacuate and backfill with Argon (3x). reagents->setup add_reagents 3. Add this compound (1.0 eq), degassed toluene, and morpholine (1.2 eq). setup->add_reagents heat 4. Heat to 100 °C for 16 hours. add_reagents->heat monitor 5. Monitor by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool quench 7. Quench with saturated aq. NH₄Cl. cool->quench extract 8. Extract with EtOAc. quench->extract wash 9. Wash organic layer with water and brine. extract->wash dry 10. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 11. Purify by column chromatography (Hexane/EtOAc). dry->purify

Detailed Methodology:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol, 1.0 eq) followed by degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-(4-cyano-2-methylphenyl)morpholine.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide

SNAr_Protocol cluster_reagents Reagent Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. To a round-bottom flask, add: - this compound (1.0 eq) - Sodium methoxide (1.5 eq) add_solvent 2. Add anhydrous DMF. reagents->add_solvent heat 3. Heat to 120 °C for 24 hours. add_solvent->heat monitor 4. Monitor by TLC or LC-MS. heat->monitor cool 5. Cool to room temperature. monitor->cool pour 6. Pour into ice-water. cool->pour extract 7. Extract with diethyl ether. pour->extract wash 8. Wash organic layer with water and brine. extract->wash dry 9. Dry over MgSO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography (Hexane/EtOAc). dry->purify

Detailed Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and sodium methoxide (1.5 mmol, 1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-methoxy-4-methylbenzonitrile.[9]

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Bromo-4-methylbenzonitrile: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Bromo-4-methylbenzonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, prized for its precision and versatility.[1] This guide provides an objective comparison of a robust HPLC method for this compound with alternative analytical techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by representative experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for the analysis of non-volatile and thermally labile compounds often found in pharmaceutical synthesis.[2] A reversed-phase HPLC method is generally the most effective approach for analyzing aromatic compounds like substituted benzonitriles.[3][4]

Experimental Protocol: HPLC

A reversed-phase HPLC method with UV detection is proposed for the purity analysis of this compound.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Methodologies

While HPLC is a gold standard, other techniques offer unique advantages for purity determination.[1]

Gas Chromatography (GC)

GC is an excellent choice for volatile and thermally stable compounds.[6] Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds.

Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at 15°C/min.

      • Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a suitable solvent like dichloromethane or acetone.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[6] It provides structural information and is non-destructive.[1]

Experimental Protocol: qNMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Parameters:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals for accurate integration.

    • Process the spectrum and carefully integrate the signals corresponding to the analyte and the internal standard.

    • Purity is calculated based on the integral ratios, the number of protons, molecular weights, and the masses of the analyte and the internal standard.[7]

Comparative Data Analysis

The following tables summarize representative quantitative data that could be obtained from the analysis of a single batch of this compound using the three described methods.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identification
13.50.25Impurity A
24.899.50This compound
36.20.25Impurity B

Table 2: GC-FID Purity Analysis Results

Peak No.Retention Time (min)Area (%)Identification
15.10.15Volatile Impurity C
27.399.75This compound
38.90.10Impurity D

Table 3: qNMR Purity Analysis Results

ParameterValue
Purity by ¹H NMR (%)99.6
Internal StandardMaleic Anhydride
SolventDMSO-d6

Table 4: Comparison of Analytical Techniques

ParameterHPLC-UVGC-FIDqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantitative analysis based on nuclear spin properties
Applicability Non-volatile & thermally labile compoundsVolatile & thermally stable compoundsSoluble compounds with NMR-active nuclei
Quantification Relative (Area %) or external/internal standardsRelative (Area %) or external/internal standardsAbsolute or relative, primary method
Sensitivity High (ng range)Very High (pg range)Moderate (µg-mg range)
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Destructive YesYesNo

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Area % data1->data2 data3 Generate Purity Report data2->data3

Workflow for HPLC Purity Assessment.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR start Purity Analysis of This compound hplc_node Non-volatile or thermally labile impurities start->hplc_node Primary choice for routine QC gc_node Volatile impurities (e.g., residual solvents) start->gc_node Concern for volatile impurities qnmr_node Absolute purity without a reference standard start->qnmr_node Primary standard characterization

References

A Researcher's Guide to Impurity Profiling of 3-Bromo-4-methylbenzonitrile Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-Bromo-4-methylbenzonitrile is paramount. This versatile building block is integral to the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for identifying and quantifying volatile and semi-volatile impurities that may arise during its synthesis.[2][3] This guide provides a comprehensive comparison of GC-MS with other analytical techniques and detailed experimental protocols, supported by illustrative data, to underscore its suitability for this critical application.

The Superiority of GC-MS for Impurity Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective method for the separation, identification, and quantification of impurities in pharmaceutical compounds.[2][4] The technique is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, which are common types of impurities in synthetic intermediates.[3]

In the context of this compound, potential impurities can stem from unreacted starting materials, byproducts of the synthesis process, and degradation products. Common starting materials for its synthesis include p-Tolunitrile, and brominating agents like N-bromosuccinimide (NBS).[5][6] Consequently, potential impurities could include residual p-Tolunitrile, over-brominated species such as 3-Bromo-4-(bromomethyl)benzonitrile, or isomers like 4-Bromo-3-methylbenzonitrile.

While other analytical techniques like High-Performance Liquid Chromatography (HPLC) are also widely used for impurity profiling[3], GC-MS offers distinct advantages for this specific application. Its high resolving power allows for the separation of structurally similar isomers, and the mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.[4]

Quantitative Comparison of Analytical Techniques

To illustrate the performance of GC-MS in comparison to other methods, the following table summarizes typical performance metrics for the analysis of impurities in a pharmaceutical intermediate.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)SpecificityThroughput
GC-MS 0.01 - 1 ppm 0.03 - 3 ppm High Moderate
HPLC-UV1 - 10 ppm3 - 30 ppmModerateHigh
Nuclear Magnetic Resonance (NMR)>1000 ppm>3000 ppmHighLow

Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and the nature of the impurity.

Experimental Protocol for GC-MS Analysis

A robust GC-MS method is crucial for the accurate identification and quantification of impurities. The following is a detailed protocol for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as dichloromethane or acetone, to a final concentration of 1 mg/mL.

  • If necessary, perform a derivatization step to improve the volatility of certain impurities.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40 - 450 m/z

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the impurities using an internal or external standard method.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for impurity identification in this compound.

experimental_workflow sample Sample of This compound dissolution Dissolution in appropriate solvent sample->dissolution injection Injection into GC-MS system dissolution->injection separation Chromatographic Separation in GC Column injection->separation ionization Electron Ionization in Mass Spectrometer separation->ionization detection Mass Detection and Spectral Acquisition ionization->detection analysis Data Analysis: Library Search & Quantification detection->analysis report Impurity Report analysis->report

GC-MS Experimental Workflow

Potential Impurity Formation Pathways

Understanding the potential sources of impurities is key to controlling them. The synthesis of this compound typically involves the bromination of p-Tolunitrile. The diagram below outlines potential pathways for impurity formation.

impurity_pathways cluster_impurities Potential Impurities start p-Tolunitrile (Starting Material) product This compound (Desired Product) start->product Bromination unreacted Unreacted p-Tolunitrile start->unreacted Incomplete Reaction isomer Isomeric Impurities (e.g., 4-Bromo-3-methylbenzonitrile) start->isomer Non-regioselective Bromination over_brominated Over-brominated Products product->over_brominated Excess Brominating Agent reagent_residue Reagent Residues (e.g., Succinimide from NBS)

Impurity Formation Pathways

References

A Comparative Analysis of the Reactivity of 3-Bromo-4-methylbenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, brominated benzonitriles serve as pivotal building blocks for the synthesis of complex organic molecules. Their reactivity in transition metal-catalyzed cross-coupling reactions is of paramount importance for drug development professionals and researchers. This guide provides a comparative analysis of the reactivity of 3-Bromo-4-methylbenzonitrile against other representative brominated benzonitriles, supported by experimental data and detailed protocols.

The reactivity of an aryl bromide in widely-used transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions is intricately governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The position and nature of substituents on the benzene ring can significantly influence the rate and efficiency of the catalytic cycle, primarily by affecting the oxidative addition step.

In this compound, the bromine atom is positioned meta to the electron-withdrawing nitrile group (-CN) and ortho to the electron-donating methyl group (-CH₃). The strong electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but enhances its reactivity in cross-coupling reactions by making the aryl halide more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0).[1][2] Conversely, the methyl group donates electron density, which can have an opposing effect. The net reactivity is a result of the interplay between these electronic influences and the steric hindrance imposed by the ortho-methyl group.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The reactivity of various bromobenzonitriles in this reaction is compared below. Generally, electron-withdrawing groups on the aryl bromide enhance the rate of oxidative addition, a key step in the catalytic cycle.[3][4]

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
4-Bromobenzonitrile Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1008>95
3-Bromobenzonitrile Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10010~90-98
2-Bromobenzonitrile Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10016~70-80

Note: The data presented is a representative summary compiled from various sources in organic synthesis literature. Actual yields may vary based on specific reaction conditions and ligand choice.

From the data, it is evident that 4-bromobenzonitrile exhibits the highest reactivity, likely due to the strong electron-withdrawing effect of the nitrile group in the para position, which significantly polarizes the C-Br bond. This compound shows excellent reactivity, comparable to 3-bromobenzonitrile. The slightly reduced reactivity compared to 4-bromobenzonitrile may be attributed to the counteracting electron-donating effect of the methyl group. The lower yield for 2-bromobenzonitrile is likely due to the steric hindrance from the ortho-nitrile group, which can impede the approach of the bulky palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product arx R¹-X arx->oxidative_addition boronic R²-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] The electronic effects influencing reactivity are similar to those in the Suzuki coupling, where electron-deficient aryl bromides are generally more reactive.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006>95
4-Bromobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004>95
3-Bromobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1005>95
2-Bromobenzonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10010~85-90

Note: The data presented is a representative summary compiled from various sources in organic synthesis literature. Actual yields may vary based on specific reaction conditions and ligand choice.

In the Buchwald-Hartwig amination, modern catalyst systems with bulky, electron-rich phosphine ligands like XPhos can overcome some of the reactivity differences observed in other coupling reactions.[7][8] All tested isomers show high reactivity, affording excellent yields. However, a trend similar to the Suzuki coupling is observable in the reaction times, with 4-bromobenzonitrile reacting the fastest. Again, the steric hindrance in 2-bromobenzonitrile leads to a longer reaction time to achieve a high yield. This compound remains a highly effective substrate for this transformation.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)L₂(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Reactivity in Cyanation Reactions

Palladium- and copper-catalyzed cyanation reactions are used to introduce a nitrile functionality onto an aromatic ring. While this compound already contains a nitrile group, understanding the reactivity of the C-Br bond in the presence of cyanide sources is crucial for designing syntheses of more complex dinitrile compounds. The general reactivity trend follows that of other cross-coupling reactions.[9][10][11]

Aryl BromideCyanide SourceCatalyst SystemSolventTemp (°C)Yield (%)
4-Bromotoluene K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMAc120~90
4-Bromobenzonitrile K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMAc120>95
1-Bromo-4-nitrobenzene K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMAc120>95

Note: This table provides a general comparison of C-Br bond reactivity in cyanation for different substituted aryl bromides.

The data indicates that aryl bromides with electron-withdrawing groups (like -CN and -NO₂) are highly reactive in cyanation reactions. The C-Br bond in this compound is expected to show high reactivity in such transformations, should a synthetic route require displacement of the bromine.

Substituent_Effects Influence of Substituents on C-Br Bond Reactivity ArylBromide Aryl Bromide (Ar-Br) EWG Electron-Withdrawing Group (e.g., -CN, -NO₂) ArylBromide->EWG Presence of EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) ArylBromide->EDG Presence of StericHindrance Steric Hindrance (Ortho-substituents) ArylBromide->StericHindrance Presence of Reactivity Reactivity in Oxidative Addition EWG->Reactivity Increases EDG->Reactivity Decreases IncreasedReactivity Increased Reactivity (Faster Reaction) Reactivity->IncreasedReactivity DecreasedReactivity Decreased Reactivity (Slower Reaction) Reactivity->DecreasedReactivity StericHindrance->Reactivity Decreases

Figure 3: Logical Flow of Substituent Effects on Reactivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv), is added a degassed solvent mixture (e.g., Toluene/H₂O 4:1). The palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), is then added. The vessel is sealed and heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time.[3][12] Upon completion, as monitored by TLC or GC-MS, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. The amine (1.2 equiv) and the solvent (e.g., anhydrous toluene) are then added via syringe. The reaction mixture is stirred at the indicated temperature (e.g., 100 °C) until the starting material is consumed.[5][13] After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

General Procedure for Palladium-Catalyzed Cyanation

In a glovebox, a vial is charged with the aryl bromide (1.0 equiv), the cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., dppf, 4 mol%), and a base (e.g., Na₂CO₃, 1.0 equiv). A polar aprotic solvent such as DMAc is added, and the vial is sealed.[10] The reaction mixture is then heated to the specified temperature (e.g., 120-140 °C) and stirred for the designated time. After completion, the mixture is cooled, diluted with ethyl acetate, and washed several times with water and brine to remove the solvent and inorganic salts. The organic phase is dried, concentrated, and purified by chromatography.

Conclusion

This compound is a versatile and highly reactive substrate for key palladium-catalyzed cross-coupling reactions. Its reactivity is generally comparable to or slightly lower than that of 3- and 4-bromobenzonitrile, which lack the electron-donating methyl group. The presence of the ortho-methyl group does not appear to significantly hinder reactions, unlike the ortho-nitrile group in 2-bromobenzonitrile which presents notable steric challenges. For researchers and professionals in drug development, this compound represents a reliable and efficient building block for the synthesis of a wide array of substituted aromatic compounds via C-C and C-N bond-forming reactions.

References

Spectroscopic Showdown: A Comparative Analysis of 3-Bromo-4-methylbenzonitrile and its Hydrolyzed Product

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science research, a detailed understanding of the spectroscopic characteristics of starting materials and their transformation products is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a comprehensive spectroscopic comparison of the versatile building block, 3-Bromo-4-methylbenzonitrile, and its hydrolysis product, 3-Bromo-4-methylbenzoic acid. The transformation from a nitrile to a carboxylic acid introduces significant changes in the molecular structure, which are clearly reflected in their respective spectroscopic data.

This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for both compounds, offering researchers, scientists, and drug development professionals a robust resource for distinguishing between these two molecules and understanding the spectroscopic markers of this fundamental chemical transformation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3-Bromo-4-methylbenzoic acid, highlighting the distinct spectral features that arise from their different functional groups.

Table 1: Infrared (IR) Spectroscopy Data

FeatureThis compound3-Bromo-4-methylbenzoic acidInterpretation of Change
-C≡N Stretch Strong, sharp peak around 2230 cm⁻¹AbsentDisappearance of the nitrile peak is a key indicator of successful hydrolysis.
O-H Stretch AbsentVery broad peak from 3300-2500 cm⁻¹Appearance of a broad O-H stretch is characteristic of the carboxylic acid dimer.
C=O Stretch AbsentStrong, sharp peak around 1700 cm⁻¹Emergence of the carbonyl peak confirms the formation of the carboxylic acid.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹These peaks remain relatively unchanged, confirming the persistence of the aromatic ring.
C-Br Stretch Below 700 cm⁻¹Below 700 cm⁻¹The C-Br stretch is present in both, but often difficult to assign definitively in the fingerprint region.

Table 2: ¹H NMR Spectroscopy Data

Note: Specific chemical shifts can vary based on the solvent and concentration. The data presented here are typical values.

ProtonThis compound (Predicted)3-Bromo-4-methylbenzoic acid (Predicted)Interpretation of Change
-CH₃ ~2.4 ppm (s, 3H)~2.5 ppm (s, 3H)A slight downfield shift of the methyl protons is expected due to the change in the electronic environment of the ring.
Aromatic H ~7.4-7.8 ppm (m, 3H)~7.5-8.1 ppm (m, 3H)The aromatic protons are expected to show a downfield shift upon conversion of the electron-withdrawing nitrile group to a carboxylic acid group. The splitting patterns will also be affected by the change in substituent.
-COOH Absent~10-13 ppm (s, 1H, broad)The appearance of a very downfield, broad singlet is a definitive indicator of the carboxylic acid proton.

Table 3: ¹³C NMR Spectroscopy Data

Note: Specific chemical shifts can vary based on the solvent and concentration. The data presented here are typical values.

CarbonThis compound (Predicted)3-Bromo-4-methylbenzoic acid (Predicted)Interpretation of Change
-CH₃ ~20 ppm~21 ppmA minor shift is expected for the methyl carbon.
-C≡N ~118 ppmAbsentThe disappearance of the nitrile carbon signal is a key confirmation of the reaction.
Aromatic C ~125-140 ppm~128-142 ppmShifts in the aromatic region are expected due to the change in the electronic nature of the substituent.
C-Br ~125 ppm~127 ppmThe carbon attached to the bromine will show a characteristic shift.
-COOH Absent~170 ppmThe appearance of a signal in the downfield region is characteristic of a carboxylic acid carbon.

Table 4: Mass Spectrometry Data

FeatureThis compound3-Bromo-4-methylbenzoic acidInterpretation
Molecular Formula C₈H₆BrNC₈H₇BrO₂The addition of H₂O and loss of N is reflected in the molecular formula.
Molecular Weight 196.04 g/mol 215.04 g/mol The increase in molecular weight corresponds to the hydrolysis reaction.
Molecular Ion (M⁺) m/z 195/197 (approx. 1:1 ratio)m/z 214/216 (approx. 1:1 ratio)[1]The characteristic isotopic pattern of bromine is observed in both spectra.
Key Fragments Loss of Br, CNLoss of OH, COOH, BrFragmentation patterns will differ significantly due to the presence of the different functional groups.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized protocols for obtaining such data.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond). A pressure arm is engaged to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method is rapid and requires minimal sample preparation.

  • Potassium Bromide (KBr) Pellet: A small amount of the solid sample is ground with anhydrous KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is obtained by passing an IR beam through the pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Spectroscopic Comparison Workflow

The logical flow of comparing the starting material and product can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_Starting_Material Starting Material Analysis cluster_Reaction Chemical Transformation cluster_Product Product Analysis cluster_Comparison Comparative Analysis SM This compound SM_IR IR Spectroscopy (-C≡N stretch) SM->SM_IR SM_NMR NMR Spectroscopy (Aromatic & Methyl Protons) SM->SM_NMR SM_MS Mass Spectrometry (M⁺ at m/z 195/197) SM->SM_MS Reaction Hydrolysis SM->Reaction Comparison Compare Spectra SM_IR->Comparison SM_NMR->Comparison SM_MS->Comparison P 3-Bromo-4-methylbenzoic acid Reaction->P P_IR IR Spectroscopy (O-H & C=O stretches) P->P_IR P_NMR NMR Spectroscopy (-COOH, Aromatic & Methyl Protons) P->P_NMR P_MS Mass Spectrometry (M⁺ at m/z 214/216) P->P_MS P_IR->Comparison P_NMR->Comparison P_MS->Comparison

Caption: Workflow for the spectroscopic comparison of this compound and its hydrolysis product.

References

Validating the Structure of 3-Bromo-4-methylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of 3-Bromo-4-methylbenzonitrile and its derivatives, complete with experimental protocols and data interpretation.

The correct structural assignment of a molecule is paramount for understanding its chemical reactivity, biological activity, and potential applications. In the case of substituted benzonitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals, precise characterization is essential to ensure the desired properties of the final product.[1] This guide will focus on the primary analytical methods used for the structural elucidation of this compound, a key building block in organic synthesis.

Spectroscopic and Spectrometric Characterization

A multi-technique approach is typically employed to provide orthogonal data points, leading to a confident structural assignment. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline solids, X-ray crystallography provides the definitive solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will exhibit characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons are particularly informative for determining the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic environment. The carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzonitriles

CompoundSolvent¹H NMR (ppm), Multiplicity, J (Hz)¹³C NMR (ppm)
3-MethylbenzonitrileCDCl₃7.47 (t, J = 8.0, 1H), 7.47 (t, J = 8.0, 1H), 7.56 (d, J = 8.0, 1H), 2.42 (s, 3H)20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6
4-MethylbenzonitrileCDCl₃7.52 (d, J = 8.0, 2H), 7.27 (d, J = 8.0, 2H), 2.42 (s, 3H)21.2, 111.8, 118.7, 128.7, 132.1, 133.4, 138.8
This compound (Expected) CDCl₃ ~7.7 (d), ~7.5 (dd), ~7.3 (d), ~2.5 (s) ~20, ~112, ~118, ~128, ~132, ~134, ~139, ~142

Note: The data for this compound is an educated estimation based on substituent effects and data from related compounds, as a publicly available, peer-reviewed spectrum was not identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Key Mass Spectrometry Data for Brominated Benzonitrile Derivatives

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
4-BromobenzonitrileElectron Ionization (EI)181/183 (M⁺)102 (M⁺ - Br), 75 (C₆H₃)
4-Bromo-3-methylbenzonitrileGas Chromatography-MS (GC-MS)195/197 (M⁺)116 (M⁺ - Br), 89
This compound (Predicted) Electron Ionization (EI) 195/197 (M⁺) 116 (M⁺ - Br), 89

Note: The predicted data for this compound is based on the expected fragmentation patterns for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band is that of the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2240 cm⁻¹. The spectrum will also show absorptions corresponding to C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as the C-Br stretching vibration. The PubChem database indicates an ATR-IR spectrum is available for this compound.[2]

X-ray Crystallography

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural proof. It allows for the determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data. Below are representative protocols for the key analytical techniques.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the this compound derivative. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to find suitable conditions.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.

Visualizing the Workflow

The process of validating the structure of a this compound derivative can be visualized as a logical workflow.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Analysis & Structure Elucidation cluster_validation Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS or Direct Infusion) Purification->MS IR Infrared Spectroscopy Purification->IR Crystallization Single Crystal Growth Purification->Crystallization Data_Analysis Combined Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray X-ray Diffraction Crystallization->Xray Xray->Data_Analysis Validated_Structure Validated Structure Data_Analysis->Validated_Structure

Caption: A flowchart illustrating the key stages in the structural validation of this compound derivatives.

Logical Relationships in Data Interpretation

The interpretation of data from different analytical techniques should be synergistic, with each method providing complementary information to build a complete structural picture.

G Interpreting Spectroscopic and Spectrometric Data cluster_data Experimental Data cluster_info Derived Structural Information cluster_structure Structural Conclusion H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR (Number of Signals, Chemical Shift) Carbon_Skeleton Carbon Framework C_NMR->Carbon_Skeleton MS_Data Mass Spectrometry (Molecular Ion, Isotopic Pattern, Fragmentation) Molecular_Formula Molecular Formula & Halogen Presence MS_Data->Molecular_Formula IR_Data Infrared Spectroscopy (Characteristic Absorptions) Functional_Groups Functional Groups (e.g., C≡N, C-Br) IR_Data->Functional_Groups Final_Structure Proposed Structure of This compound Derivative Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: A diagram showing the logical flow from experimental data to the final structural determination.

By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of this compound derivatives, ensuring the integrity and reproducibility of their scientific work.

References

The Biological Potential of 3-Bromo-4-methylbenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-4-methylbenzonitrile stands as a versatile scaffold for the synthesis of novel compounds with significant therapeutic potential. While direct studies on the biological activities of compounds synthesized specifically from this precursor are limited in publicly available literature, a comparative analysis of structurally analogous compounds reveals promising avenues for anticancer, antimicrobial, and anti-inflammatory drug discovery.

This guide provides an objective comparison of the biological activities of heterocyclic compounds that can be plausibly synthesized from this compound, supported by experimental data from existing research on related molecules. The inclusion of a bromine atom and a methylbenzonitrile moiety in the core structure is anticipated to modulate the lipophilicity and electronic properties of the resulting derivatives, potentially enhancing their interaction with biological targets.

Comparative Analysis of Biological Activity

The primary biological activities observed in compounds structurally related to derivatives of this compound are anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize the quantitative data for these activities.

Anticancer Activity

Derivatives such as benzimidazoles, pyrazoles, and benzohydrazides, which can be conceptually derived from brominated benzonitriles, have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that the introduction of different heterocyclic moieties and substitutions plays a crucial role in their anticancer potency.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Benzohydrazide-dihydropyrazole Compound H20A549 (Lung)0.46[1]
MCF-7 (Breast)0.29[1]
HeLa (Cervical)0.15[1]
HepG2 (Liver)0.21[1]
Pyrazolyl Analogue 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e)HCT-116 (Colon)3.6[2]
MCF-7 (Breast)24.6[2]
HepG2 (Liver)-[2]
Benzimidazole-triazole Hybrid Compound 5aHepG-2 (Liver)-[3]
EGFR Inhibition0.086[3]
Topoisomerase II Inhibition2.52[3]
Pyridinyl-pyrazole-diamine Compound 5HepG2 (Liver)13.14[4]
MCF-7 (Breast)8.03[4]
Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole and benzohydrazide derivatives, which are synthetically accessible from benzohydrazides, has been evaluated against a range of pathogenic bacteria. The presence of the bromo-substituent is often associated with enhanced antimicrobial efficacy.

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
1,3,4-Oxadiazole Naphthofuran-oxadiazole (14a, 14b)P. aeruginosa0.2[5]
B. subtilis0.2[5]
S. typhi0.4[5]
E. coli0.4[5]
Benzohydrazide-Amino Acid-Oxadiazole Compound 5iL. innocua- (IZ=22mm)[6]
Compound 5c, 5d, 5g, 5jC. albicans- (IZ=31-34mm)[6]
Compound 5(c-e), 5g, 5(i-j)B. cereus25[6]

IZ = Inhibition Zone in mm

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing structural motifs similar to potential derivatives of this compound have been investigated, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Compound ClassSpecific Derivative ExampleCell LineAssayInhibitionReference
Flavanone Derivatives Compound 9 (luteolin derivative)RAW264.7NO Production99.71% at 100 µM[7]
Compound 12RAW264.7NO Production98.84% at 100 µM[7]
Phenolic Compounds Compound 13HT-29IL-8 Production81.03% at 100 µM[7]
Compound 14HT-29IL-8 Production82.39% at 100 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with the solvent alone is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, as observed by the lack of turbidity.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at 540 nm.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

Visualizing Pathways and Processes

To better understand the synthesis, mechanism of action, and experimental procedures, the following diagrams are provided.

G cluster_synthesis Plausible Synthetic Pathway This compound This compound 3-Bromo-4-methylbenzohydrazide 3-Bromo-4-methylbenzohydrazide This compound->3-Bromo-4-methylbenzohydrazide Hydrazine Hydrate 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative 3-Bromo-4-methylbenzohydrazide->1,3,4-Oxadiazole Derivative Carboxylic Acid / POCl3

Caption: Plausible synthesis of 1,3,4-oxadiazole from this compound.

G cluster_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation p50/p65 NF-κB (p50/p65) Nucleus Nucleus p50/p65->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Synthesized Compound Synthesized Compound Synthesized Compound->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by a potential anti-inflammatory compound.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with synthesized compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for determining in vitro cytotoxicity using the MTT assay.

References

Comparative Analysis of 3-Bromo-4-methylbenzonitrile Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 3-bromo-4-methylbenzonitrile. Due to a lack of publicly available systematic SAR studies on direct analogs of this compound, this document focuses on a closely related series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds share the core 4-bromo-3-methylphenyl moiety, offering valuable insights into how substitutions on a similar scaffold influence biological activity. The primary biological activities evaluated are their antibacterial effects against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and their inhibitory activity against alkaline phosphatase.[1]

Data Presentation: Biological Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Analogs

The following table summarizes the antibacterial and alkaline phosphatase inhibitory activities of the synthesized analogs. The core scaffold, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, was modified at the 4-position of the phenyl ring via Suzuki coupling with various boronic acids.[1]

Compound IDR Group (Substitution at 4-position of phenyl ring)Antibacterial Activity (MIC in mg/mL) vs. XDR-S. TyphiAlkaline Phosphatase Inhibition (IC50 in µM)
5a Phenyl12.52.145 ± 0.05
5b 4-Fluorophenyl12.51.983 ± 0.03
5c 4-Chlorophenyl6.251.732 ± 0.04
5d 4-Nitrophenyl6.251.469 ± 0.02

Data sourced from Yasmeen et al., 2024.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals key trends in the structure-activity relationship for this series of compounds:

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the appended phenyl ring enhances both antibacterial and alkaline phosphatase inhibitory activity.

  • Halogen Substitution: A chloro-substituted analog (5c ) demonstrated improved potency compared to the fluoro-substituted (5b ) and unsubstituted phenyl (5a ) analogs in both assays.[1]

  • Nitro Group Substitution: The presence of a nitro group (5d ) resulted in the most potent compound in both assays, indicating that strong electron-withdrawing character at this position is highly favorable for activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (Parent Compound)

A solution of pyrazine carboxylic acid (10 mmol), 4-bromo-3-methyl aniline (10 mmol), and 4-dimethylaminopyridine (DMAP, 2 mmol) in 50 mL of dichloromethane (DCM) was cooled to 0°C. N,N'-Dicyclohexylcarbodiimide (DCC, 11 mmol) was then added, and the reaction was stirred under an inert atmosphere.[1]

General Procedure for the Synthesis of Analogs (5a-5d) via Suzuki Coupling

In a dried Schlenk tube, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 mmol), the respective aryl boronic acid (1 mmol), tetrakis(triphenylphosphine)palladium (0.05 mmol), and K₃PO₄ (2 mmol) were combined. A 10:1 mixture of 1,4-dioxane and water (8.25 mL) was added under an argon atmosphere. The mixture was heated to 90°C for 24 hours and monitored by TLC.[1]

Antibacterial Activity Assay (Agar Well Diffusion Method)

The antibacterial activity against clinically isolated XDR-S. Typhi was determined using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined for the compounds showing activity.[1]

Alkaline Phosphatase Inhibition Assay

In vitro alkaline phosphatase inhibitor activity was determined for the synthesized compounds. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated.[1]

Mandatory Visualizations

Logical Relationship of SAR Findings

SAR_Logic cluster_substituents Substituent at R cluster_activity Biological Activity cluster_conclusion Conclusion A H (Phenyl) E Lower Potency A->E B F (4-Fluorophenyl) B->E C Cl (4-Chlorophenyl) F Moderate Potency C->F D NO2 (4-Nitrophenyl) G Higher Potency D->G H Increasing electron-withdrawing character at the R position correlates with increased antibacterial and alkaline phosphatase inhibitory activity. G->H

Caption: SAR summary for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analogs.

Experimental Workflow for Analog Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Start: Pyrazine Carboxylic Acid + 4-Bromo-3-methyl Aniline amide Amide Formation (DCC, DMAP) start->amide parent Parent Compound: N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide amide->parent suzuki Suzuki Coupling with Aryl Boronic Acids parent->suzuki analogs Synthesized Analogs (5a-5d) suzuki->analogs antibacterial Antibacterial Assay (vs. XDR-S. Typhi) analogs->antibacterial enzyme Alkaline Phosphatase Inhibition Assay analogs->enzyme mic Determine MIC antibacterial->mic ic50 Calculate IC50 enzyme->ic50 sar SAR Analysis mic->sar ic50->sar

Caption: Workflow for synthesis and biological evaluation of the analogs.

References

Benchmarking the performance of different catalysts for 3-Bromo-4-methylbenzonitrile couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for drug discovery and materials science. 3-Bromo-4-methylbenzonitrile is a valuable building block, and its efficient transformation through cross-coupling reactions is of significant interest. This guide provides a comparative overview of various catalytic systems for Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and cyanation reactions involving this substrate. The information presented is a synthesis of literature data, offering a benchmark for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The following tables summarize the performance of different catalysts in various cross-coupling reactions with this compound or structurally similar aryl bromides. The data has been compiled from multiple sources to provide a comparative perspective.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, leading to the synthesis of biaryl compounds.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012~85For 4-bromobenzonitrile.[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95For 4-bromobenzonitrile.
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295For 4-bromobenzonitrile.
LaPO₄·Pd nanocatalyst-K₂CO₃H₂O808>90For a range of aryl bromides.[3]
Table 2: Heck Reaction of Aryl Bromides with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)AlkeneNotes
Pd(OAc)₂PPh₃Et₃NDMF10024~70-90StyreneGeneral conditions for aryl bromides.
Pd/C-NaOAcDMA13012HighStyreneHeterogeneous catalyst.
Pd(OAc)₂-K₂CO₃DMF/H₂O12012-15>96StyreneFor bromobenzene, catalyzed by Pd@MOF-NH₂.[5]
Pd(OAc)₂Oxazolinyl LigandK₂CO₃DMA1404054-88In situ generated styrene.[6]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7]

Catalyst SystemLigandBaseSolventTemp. (°C)TimeYield (%)AmineNotes
Pd₂(dba)₃XPhosNaOtBuToluene10010 min (MW)>90AnilineFor 2-bromo-13α-estrone derivatives.[8]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100-HighVarious heterocyclic aminesFor tetrakis(4-bromophenyl)-benzodifuran.[9]
Pd(OAc)₂XPhosKOt-BuToluene10010 min (MW)>90Substituted anilinesFor bromo-estrone derivatives.[10]
Pd₂(dba)₃IPr·HClKOtBuDioxane100-HighTriarylaminesGeneral for aryl bromides.[11]
Table 4: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[12]

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)AlkyneNotes
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT292PhenylacetyleneCopper-free, for 4-bromobenzonitrile.[12]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96Various terminal alkynesFor 2-amino-3-bromopyridines.[13]
PdCl₂(PPh₃)₂-TBAFNeat1200.5HighPhenylacetyleneCopper and amine-free.[14]
Pd/CuFe₂O₄ MNPs-K₂CO₃EtOH70-HighPhenylacetyleneLigand-free.[15]
Table 5: Cyanation of Aryl Bromides

Palladium-catalyzed cyanation offers a direct route to aryl nitriles from aryl halides.

Catalyst SystemLigandCyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃/dppf-KCN-DMF140287Rosenmund-von Braun reaction conditions.
Pd(OAc)₂XPhosK₄[Fe(CN)₆]·3H₂OKOAcDioxane/H₂O1001HighGeneral for aryl chlorides and bromides.[16]
Pd(PPh₃)₄-K₄[Fe(CN)₆]Na₂CO₃DMF403ExcellentFor aryl nonaflates and pentafluorobenzenesulfonates.
Ligand-free Pd-CH₃CN---Moderate to goodFor C3-cyanation of indoles.[17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are generalized protocols for the key cross-coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling (General Procedure)

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction (General Procedure)

This protocol outlines a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and DMF.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the alkene and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Buchwald-Hartwig Amination (General Procedure)

The following is a generalized protocol for the Buchwald-Hartwig amination of an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Copper-Free Sonogashira Coupling (General Procedure)

This protocol is based on a copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.[12]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Argon)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.

  • Add anhydrous DMSO via syringe.

  • Add TMP and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cyanation (General Procedure)

This protocol is a general method for the palladium-catalyzed cyanation of an aryl bromide.[16]

Materials:

  • This compound (1.0 equiv)

  • K₄[Fe(CN)₆]·3H₂O (0.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Acetate (KOAc) (0.125 equiv)

  • 1,4-Dioxane/Water (1:1 mixture)

Procedure:

  • In a test tube, combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, XPhos, and KOAc.

  • Add the 1,4-dioxane/water solvent mixture.

  • Place the test tube in a preheated oil bath at 100 °C and stir for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the contents to a separatory funnel using ethyl acetate and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Understanding the logical flow of an experimental process is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate generalized workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid & Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst C->D E Heat & Stir (Monitor Progress) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst, Ligand & Base B Add Aryl Halide & Amine A->B C Add Anhydrous Solvent B->C D Heat & Stir (Monitor Progress) C->D E Cool & Dilute D->E F Filter through Celite E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J Characterization

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The choice of catalyst and reaction conditions is paramount for the successful cross-coupling of this compound. While palladium-based catalysts remain the workhorse for these transformations, the selection of the appropriate ligand and base is critical for achieving high yields and selectivity. This guide provides a starting point for researchers to select and optimize catalytic systems for their specific synthetic needs. The provided protocols and workflows offer a foundation for the efficient and reproducible synthesis of valuable compounds derived from this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 3-Bromo-4-methylbenzonitrile (CAS No: 42872-74-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a compound that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use a dust mask type N95 (US) or equivalent if handling outside a fume hood.[1][4]

In case of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[5][6][7]

Step 1: Segregation of Waste

Proper segregation is the first and most critical step in the disposal process.

  • Solid Waste: Collect any solid this compound, contaminated spatulas, or weighing boats in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, leak-proof hazardous waste container for halogenated organic solvents.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste. Place these items in a separate, clearly labeled container for solid contaminated waste.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "42872-74-2"

  • The primary hazards: "Harmful," "Irritant"

  • The date the waste was first added to the container.

Step 3: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Based on its chemical nature, this compound should be kept away from:

  • Strong oxidizing agents

  • Strong bases[7]

The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest submission and container handling. Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established institutional protocol.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment & Labeling cluster_storage_disposal Storage & Disposal A Use of this compound in Experiment B Generation of Waste Stream A->B C Pure/Unused Solid B->C Solid D Solution in Solvent B->D Liquid E Contaminated Labware (gloves, wipes, etc.) B->E Contaminated F Labeled 'Hazardous Waste - Solid' Container C->F G Labeled 'Hazardous Waste - Halogenated Organic' Container D->G H Labeled 'Hazardous Waste - Contaminated Solids' Container E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Contact EHS for Pickup I->J K Professional Disposal by Licensed Contractor J->K

Caption: A flowchart outlining the procedural steps for the safe segregation, containment, and disposal of waste generated from the use of this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental responsibility, building a foundation of trust in laboratory operations.

References

Personal protective equipment for handling 3-Bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-Bromo-4-methylbenzonitrile (CAS No: 42872-74-2). Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationWarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure. The following table details the required equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves (minimum 4 mil thickness). Consider double-gloving.Prevents direct skin contact.[3] Aromatic and halogenated hydrocarbons can attack glove materials; therefore, gloves should be changed immediately if contaminated.[4] For prolonged contact, consult the glove manufacturer's resistance guide for halogenated aromatic compounds.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended.Protects skin and personal clothing from contamination. Must be fully buttoned.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-approved RespiratorUse with appropriate cartridges for organic vapors and particulates (e.g., P95 or P100).Required if handling outside of a certified chemical fume hood or if dust/aerosols are generated.

Operational and Handling Plan

Safe handling of this compound requires strict adherence to the following protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[5][6][7]

  • Ventilated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] Containers should be kept tightly sealed.[8]

Standard Operating Procedures:

  • Designated Area: Establish a designated area for handling this compound, clearly marked with hazard warnings.[3][6]

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer (Tare Method): To avoid generating dust and potential inhalation, use the tare method for weighing.[6][7][9]

    • Pre-weigh a sealed container inside the fume hood.

    • Add the solid this compound to the container.

    • Seal the container before removing it from the fume hood to weigh on an analytical balance.

    • Return the sealed container to the fume hood for any further manipulations.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood to avoid splashing.

  • Post-Operation:

    • Decontaminate all non-disposable equipment and glassware after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE and wash hands and arms thoroughly with soap and water upon leaving the designated area.[9]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental harm.[8]

Waste Segregation and Collection:

  • Halogenated Organic Waste: This is a brominated organic compound and must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated organic waste.

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other contaminated disposable solid materials (e.g., pipette tips, absorbent paper) in a dedicated, labeled hazardous waste container for solid halogenated waste.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.

Disposal Procedure:

  • Use compatible, clearly labeled waste containers. The label must include "Hazardous Waste" and "Halogenated Organic Waste."[8]

  • Keep waste containers tightly closed except when adding waste.[8]

  • Store waste containers in a secondary containment tray in a well-ventilated area, such as a designated waste cabinet.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound (Tare Method) prep_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction segregate_waste Segregate Halogenated Waste reaction->segregate_waste decontaminate Decontaminate Work Area & Glassware segregate_waste->decontaminate doff_ppe Doff PPE & Wash Hands decontaminate->doff_ppe

Caption: Workflow for Handling this compound.

References

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